molecular formula C69H89N11O12S3 B15576907 DIBA-Cy5

DIBA-Cy5

Cat. No.: B15576907
M. Wt: 1360.7 g/mol
InChI Key: JHDVSSKWFXXPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBA-Cy5 is a useful research compound. Its molecular formula is C69H89N11O12S3 and its molecular weight is 1360.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C69H89N11O12S3

Molecular Weight

1360.7 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-oxo-6-[3-[4-[2-[4-[4-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]butyl]piperazin-1-yl]ethyl]triazol-1-yl]propylamino]hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C69H89N11O12S3/c1-68(2)56-47-53(94(87,88)89)27-29-60(56)78(63(68)24-7-5-8-25-64-69(3,4)57-48-54(95(90,91)92)28-30-61(57)79(64)38-18-46-93(84,85)86)37-15-6-9-26-65(81)70-34-17-36-77-49-52(72-73-77)33-41-75-44-42-74(43-45-75)35-16-14-19-51-31-39-76(40-32-51)50-66(82)80-59-22-12-10-20-55(59)67(83)71-58-21-11-13-23-62(58)80/h5,7-8,10-13,20-25,27-30,47-49,51H,6,9,14-19,26,31-46,50H2,1-4H3,(H4-,70,71,81,83,84,85,86,87,88,89,90,91,92)

InChI Key

JHDVSSKWFXXPLB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling DIBA-Cy5: A Technical Guide for M2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on DIBA-Cy5, a novel fluorescent antagonist for the M2 muscarinic acetylcholine (B1216132) receptor (M2R), is now available for researchers, scientists, and professionals in drug development. This guide details the chemical structure, quantitative binding data, and explicit experimental protocols for the application of this compound in M2R analysis.

This compound is a powerful molecular tool engineered for high-affinity and selective targeting of the M2R. It is comprised of a dibenzodiazepinone (DIBA) core, which acts as the M2R antagonist, a Cyanine 5 (Cy5) fluorophore for detection, and a polyethylene (B3416737) glycol (PEG) linker. This unique construction allows for precise visualization and quantification of M2R in various experimental settings.

Chemical Structure of this compound

The foundational structure of this compound is the dibenzodiazepinone-type antagonist, DIBA, which is functionalized with an alkyne group for conjugation to the Cy5 fluorophore via click chemistry. The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, minimizing background autofluorescence from biological samples. A flexible polyethylene glycol (PEG) linker connects the DIBA and Cy5 components, ensuring that the binding affinity of the antagonist and the fluorescent properties of the dye are not compromised.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high binding affinity for the human M2 muscarinic acetylcholine receptor. Competitive radioligand binding assays have been employed to determine its dissociation constant (Kd). The data presented below summarizes the binding characteristics of this compound.

Receptor SubtypeDissociation Constant (Kd) (nM)Reference
Human M2 Receptor (hM2R)1.80[1]
Human M1 Receptor (hM1R)104.5[1]
Human M2 Receptor (hM2R)1.08[1]

Experimental Protocols

This section provides a detailed methodology for a key application of this compound: a competitive radioligand binding assay to determine the affinity of test compounds for the M2 muscarinic acetylcholine receptor.

Protocol: M2R Competitive Radioligand Binding Assay

This protocol is designed for use with intact CHO cells stably expressing the human M2 muscarinic acetylcholine receptor (CHO-hM2R).

Materials:

  • This compound

  • CHO-hM2R cells

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand

  • Binding Buffer: Leibovitz's L-15 medium supplemented with 1% BSA

  • Unlabeled atropine (B194438) (for determination of non-specific binding)

  • Test compounds

  • 96-well white, clear-bottom microplates

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture CHO-hM2R cells to confluence. On the day of the experiment, gently detach the cells and resuspend them in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:

    • Total Binding: 180 µL of binding buffer + 20 µL of [³H]NMS solution.

    • Non-specific Binding: 160 µL of binding buffer + 20 µL of unlabeled atropine solution + 20 µL of [³H]NMS solution.

    • Competitive Binding: 160 µL of binding buffer + 20 µL of test compound solution (at various concentrations) + 20 µL of [³H]NMS solution.

  • Incubation: Add the CHO-hM2R cell suspension to each well. Incubate the plate for 3 hours at 23 ± 1 °C with gentle shaking, protected from light.[2]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by fitting the competitive binding data to a one-site competition model. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for a typical cell imaging experiment using this compound to visualize M2 receptors.

DIBA_Cy5_Cell_Imaging_Workflow cell_culture Culture cells expressing M2R (e.g., CHO-hM2R) plating Plate cells on imaging-compatible surface (e.g., glass-bottom dish) cell_culture->plating prepare_diba Prepare this compound staining solution in appropriate buffer incubation Incubate cells with this compound (e.g., 50 nM for 16 hours) prepare_diba->incubation wash Wash cells to remove unbound this compound incubation->wash microscopy Acquire images using a fluorescence microscope with Cy5-compatible filters (Excitation: ~650 nm, Emission: ~670 nm) analysis Image analysis: - Quantify fluorescence intensity - Analyze receptor distribution microscopy->analysis

Workflow for M2R visualization using this compound.

This technical guide provides a foundational understanding of this compound and its application in M2 receptor research. For further details, researchers are encouraged to consult the primary literature.

References

Binding Affinity of DIBA-Cy5 Analogues for Muscarinic Acetylcholine Receptor Subtypes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the binding affinity of fluorescently-labeled dibenzodiazepinone (DIBA) derivatives, structurally analogous to DIBA-Cy5, for the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). The data and protocols presented are compiled from peer-reviewed research to facilitate further investigation and drug development efforts targeting mAChRs.

Quantitative Binding Affinity Data

The binding affinities of several DIBA-derived fluorescent ligands for human mAChR subtypes expressed in Chinese Hamster Ovary (CHO) cells have been determined through radioligand competition binding assays. The following table summarizes the pKi values, representing the negative logarithm of the inhibition constant (Ki), for these compounds. Higher pKi values indicate stronger binding affinity. The data is derived from studies using [³H]NMS as the radioligand.[1]

CompoundFluorophoreM1 pKi (± SEM)M2 pKi (± SEM)M3 pKi (± SEM)M4 pKi (± SEM)M5 pKi (± SEM)
15 Py-18.48 ± 0.058.75 ± 0.047.50 ± 0.048.44 ± 0.047.39 ± 0.05
16 BODIPY630/6508.64 ± 0.039.11 ± 0.037.89 ± 0.038.69 ± 0.037.91 ± 0.03
17 Py-58.52 ± 0.038.84 ± 0.037.58 ± 0.038.48 ± 0.037.50 ± 0.03
18 Py-18.40 ± 0.048.80 ± 0.047.42 ± 0.048.35 ± 0.047.31 ± 0.04
19 Py-58.45 ± 0.038.82 ± 0.037.50 ± 0.038.41 ± 0.037.42 ± 0.03
20 TAMRA8.94 ± 0.039.62 ± 0.038.24 ± 0.038.90 ± 0.038.16 ± 0.04

Data sourced from Hein et al. (2020).[1]

In addition to radioligand binding, flow cytometric saturation binding experiments on intact CHO-hM2R cells were performed to determine the pKd (negative logarithm of the dissociation constant) values, which also indicate high affinity for the M2 receptor subtype.[1]

CompoundFluorophoreM2 pKd (± SEM)
15 Py-18.36 ± 0.05
16 BODIPY630/6508.95 ± 0.04
17 Py-58.45 ± 0.04
18 Py-18.40 ± 0.05
19 Py-58.42 ± 0.04
20 TAMRA9.19 ± 0.04

Data sourced from Hein et al. (2020).[1]

These fluorescent probes generally demonstrate high affinity for the M2 receptor, with varying degrees of selectivity over the other subtypes.[1] Specifically, they show a very low preference for the M2 receptor over the M1 and M4 receptors, but moderate to pronounced selectivity for M2 over the M3 and M5 receptors.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of binding affinities.

This protocol is used to determine the binding affinity (Ki) of the fluorescent ligands by measuring their ability to displace a known radioligand ([³H]NMS) from the mAChR subtypes.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1R-hM5R) are used.

  • Cells are cultured in a suitable growth medium, typically supplemented with fetal bovine serum and antibiotics.

Binding Assay:

  • Cell Preparation: Intact CHO cells expressing the target mAChR subtype are harvested and suspended in a binding buffer.

  • Incubation: A constant concentration of the radioligand [³H]NMS is incubated with the cells in the presence of varying concentrations of the unlabeled fluorescent ligand (competitor). The incubation is carried out at a controlled temperature (e.g., 23 °C) to reach equilibrium.[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This method is employed to determine the dissociation constant (Kd) of the fluorescent ligands directly on intact cells.

Cell Preparation:

  • CHO cells expressing the human M2 muscarinic receptor (CHO-hM2R) are harvested and washed with a suitable buffer.

Binding Assay:

  • Incubation: The cells are incubated with increasing concentrations of the fluorescently-labeled DIBA derivative. The incubation is performed at a controlled temperature (e.g., 22 °C) in the dark to allow binding to reach equilibrium.[1]

  • Washing: After incubation, the cells are washed with cold buffer to remove unbound fluorescent ligand.

  • Flow Cytometry: The fluorescence intensity of the individual cells is measured using a flow cytometer equipped with appropriate lasers and emission filters for the specific fluorophore.[1] For instance, a Cy5-like dye would be excited with a red diode laser (e.g., 635 or 640 nm) and its emission collected in the appropriate channel (e.g., APC channel, 660 ± 10 nm).[1]

  • Data Analysis: The mean fluorescence intensity is plotted against the concentration of the fluorescent ligand. The data is then fitted to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax).

Visualizations

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2]

mAChR_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling M1_M3_M5 M1/M3/M5 Receptor Gq Gq Protein M1_M3_M5->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Receptor Gi Gi Protein M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Generalized signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Radioligand_Competition_Binding_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow start Start cell_prep Prepare CHO cells expressing mAChR subtype start->cell_prep incubation Incubate cells with [³H]NMS and varying concentrations of fluorescent ligand cell_prep->incubation filtration Rapidly filtrate to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Quantify radioactivity using liquid scintillation counting washing->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for the radioligand competition binding assay.

Flow_Cytometry_Binding_Workflow cluster_workflow Flow Cytometric Saturation Binding Assay Workflow start Start cell_prep Prepare CHO-hM2R cells start->cell_prep incubation Incubate cells with increasing concentrations of fluorescent ligand cell_prep->incubation washing Wash cells to remove unbound ligand incubation->washing flow_cytometry Measure cell fluorescence using a flow cytometer washing->flow_cytometry analysis Analyze data to determine Kd and Bmax flow_cytometry->analysis end End analysis->end

Caption: Workflow for the flow cytometric saturation binding assay.

References

The Spectral Landscape of DIBA-Cy5: A Technical Guide for Advanced Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of the DIBA-Cy5 fluorophore. This compound is a specialized fluorescent probe combining the dibenzodiazocine (DIBA) moiety with the well-characterized cyanine-5 (Cy5) dye. This unique combination makes it a powerful tool for investigating the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a critical G protein-coupled receptor (GPCR) involved in various physiological processes. This guide will detail its spectral characteristics, provide methodologies for its use in key experiments, and visualize the associated signaling pathways.

Core Spectral and Binding Properties

This compound is engineered as a fluorescent antagonist for the M2 muscarinic acetylcholine receptor.[1] Its high binding affinity and selectivity make it an excellent choice for specifically labeling and visualizing these receptors in live cells and tissues.[1] The core of its utility lies in the spectral characteristics of the Cy5 fluorophore, a bright and photostable dye in the far-red region of the spectrum.[2] This region is advantageous for cellular imaging due to reduced autofluorescence from biological samples.[2]

Quantitative Spectral and Binding Data

The following tables summarize the key quantitative data for this compound and the parent Cy5 fluorophore.

PropertyValueNotes
Excitation Maximum (λex) ~649 nmOptimal for excitation with a 633 nm or 647 nm laser line.[2][3]
Emission Maximum (λem) ~667 nmEmits in the far-red region of the spectrum.[2][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Indicates a high ability to absorb light.
Quantum Yield (Φ) ~0.27Represents the efficiency of converting absorbed photons into emitted fluorescent photons.[3]
Binding Affinity (Kd) for M2R 1.80 nMDemonstrates high and specific binding to the M2 muscarinic acetylcholine receptor.[1]
Binding Selectivity High for M2R over M1RShows preferential binding to the M2 receptor subtype.[1]

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is a valuable tool for studying the M2 muscarinic acetylcholine receptor (M2R), a Gi-coupled receptor. Upon binding of an agonist like acetylcholine, the M2R activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This canonical pathway generally results in inhibitory cellular effects.[4] The receptor can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels in the heart, contributing to the regulation of heart rate.[4] Furthermore, non-canonical signaling pathways involving β-arrestin and other G protein subtypes (Gs, Gq/11) have also been reported, adding complexity to M2R-mediated cellular responses.[3][6]

M2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor Gi Gi Protein (αβγ) M2R->Gi Activates BetaArrestin β-Arrestin M2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits AlternativePathways Alternative Signaling (e.g., Gs, Gq/11) Gi->AlternativePathways βγ subunits cAMP cAMP AC->cAMP Converts ligand Acetylcholine (Agonist) ligand->M2R Binds & Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Inhibitory Cellular Response PKA->CellularResponse Phosphorylates Targets BetaArrestin->AlternativePathways

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Live-Cell Imaging of M2 Receptors

This protocol outlines the steps for staining and visualizing M2 receptors in living cells using this compound.

Materials:

  • This compound

  • Live cells expressing M2 receptors (e.g., CHO-M2, primary cardiomyocytes)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Confocal or fluorescence microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy to an appropriate confluency (typically 60-80%).

  • Preparation of this compound Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration. The optimal concentration should be determined empirically but can range from 10 nM to 100 nM.[1]

  • Staining: Remove the cell culture medium and wash the cells once with pre-warmed live-cell imaging buffer. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound fluorophore and reduce background fluorescence.

  • Imaging: Mount the cells on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Acquire images using the appropriate laser excitation and emission filter set for Cy5.

Live_Cell_Imaging_Workflow A 1. Culture cells on glass-bottom dish C 3. Wash cells and add staining solution A->C B 2. Prepare this compound staining solution B->C D 4. Incubate at 37°C C->D E 5. Wash cells to remove unbound dye D->E F 6. Image with fluorescence microscope E->F

Caption: Live-Cell Imaging Workflow.

Competitive Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of an unlabeled test compound for the M2 receptor using this compound as the fluorescently labeled competitor.

Materials:

  • This compound

  • Cell membranes or whole cells expressing M2 receptors

  • Unlabeled test compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Multi-well plates (e.g., 96-well black plates for fluorescence detection)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and serial dilutions of the unlabeled test compound in the assay buffer.

    • Prepare a suspension of cell membranes or whole cells at a concentration that gives a robust fluorescence signal with this compound.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of M2 receptor-expressing membranes or cells to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Add a fixed concentration of this compound to all wells. The concentration of this compound should ideally be at or below its Kd for the M2 receptor to ensure sensitive competition.

    • Include control wells with only membranes/cells and this compound (for maximum binding) and wells with a high concentration of a known M2R antagonist to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).[1] Protect the plate from light.

  • Detection: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for Cy5.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the fluorescence intensity against the logarithm of the unlabeled test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound this compound).

    • Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

Competitive_Binding_Assay_Logic cluster_components Assay Components cluster_process Experimental Process cluster_analysis Data Analysis M2R M2 Receptors (Fixed Concentration) Incubate Incubate to Equilibrium M2R->Incubate DIBA_Cy5 This compound (Fixed Concentration) DIBA_Cy5->Incubate TestCompound Unlabeled Test Compound (Increasing Concentration) TestCompound->Incubate Measure Measure Fluorescence (Cy5 Signal) Incubate->Measure Plot Plot Fluorescence vs. [Test Compound] Measure->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Competitive Binding Assay Logic.

Conclusion

This compound is a highly specific and potent fluorescent antagonist for the M2 muscarinic acetylcholine receptor. Its favorable spectral properties, inherited from the Cy5 fluorophore, make it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in visualizing M2 receptors in living cells and quantifying receptor-ligand interactions. The ability to directly observe and quantify the behavior of this important GPCR will undoubtedly contribute to a deeper understanding of its physiological and pathological roles.

References

DIBA-Cy5: A High-Affinity Fluorescent Probe for the M2 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DIBA-Cy5 is a novel fluorescent antagonist designed for the specific and high-affinity targeting of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This probe is synthesized by conjugating a dibenzodiazepinone (DIBA) derivative, a known M2R antagonist scaffold, with the far-red fluorescent dye Cyanine5 (Cy5) through a polyethylene (B3416737) glycol (PEG) linker using click chemistry.[1][2] Its unique dualsteric binding mode, interacting with both the orthosteric and allosteric sites of the M2R, contributes to its high affinity and selectivity.[1] This technical guide provides a comprehensive overview of this compound, including its binding and photophysical properties, detailed experimental protocols for its application, and a depiction of the M2R signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its constituent fluorophore, Cy5.

Table 1: Binding Properties of this compound

PropertyValueReceptor SubtypeCell LineReference
Dissociation Constant (Kd)1.80 nMM2RNot Specified[1][2][3]
Dissociation Constant (Kd)1.08 nMM2RNot Specified[1]
Dissociation Constant (Kd)104.5 nMM1RNot Specified[1]

Table 2: Photophysical Properties of Cy5 (Fluorophore Component of this compound)

PropertyValueConditionsReference
Excitation Maximum (λex)~650 nmAqueous Buffer[4]
Emission Maximum (λem)~670 nmAqueous Buffer[4]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹Not Specified
Fluorescence Quantum Yield (Φ)0.27 - 0.32Aqueous Buffer
Recommended Laser Lines633 nm (HeNe), 647 nm (Krypton-ion)[4]

M2R Signaling Pathways

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels. More recent studies have revealed non-canonical signaling pathways for the M2R, including β-arrestin-mediated signaling and modulation of the PI3K/Akt/mTORC1 pathway.

M2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2R M2R G_protein Gi/o Protein (α, β, γ) M2R->G_protein Activation beta_arrestin β-Arrestin M2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates cAMP cAMP AC->cAMP Converts Akt Akt PI3K->Akt Activates ACh Acetylcholine (ACh) ACh->M2R Agonist DIBA_Cy5 This compound DIBA_Cy5->M2R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activates mTORC1 mTORC1 Akt->mTORC1 Activates beta_arrestin->PI3K Modulates

Caption: M2R Signaling Pathways.

Experimental Protocols

I. Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the M2R by measuring its ability to compete with a known radiolabeled M2R antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (CHO-hM2R cells) start->prep_membranes incubation Incubate: - Membranes - [³H]-NMS (fixed conc.) - this compound (variable conc.) prep_membranes->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration wash Wash Filters (ice-cold buffer) filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor (CHO-hM2R) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess atropine).

  • Equilibration: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Fluorescence Microscopy of M2R in Tissue

This protocol describes the use of this compound to visualize the localization of M2R in tissue sections, such as the sinoatrial node of a mouse heart.[1]

Workflow Diagram:

Microscopy_Workflow start Start tissue_prep Tissue Sectioning (e.g., cryosections) start->tissue_prep staining Incubate with this compound (e.g., 50 nM, 16h) tissue_prep->staining wash Wash Sections (PBS) staining->wash mounting Mount Coverslip (with mounting medium) wash->mounting imaging Confocal Microscopy (Ex: ~650 nm, Em: ~670 nm) mounting->imaging analysis Image Analysis imaging->analysis end End analysis->end

Caption: Fluorescence Microscopy Workflow.

Methodology:

  • Tissue Preparation: Prepare thin sections (e.g., 10-20 µm) of the tissue of interest (e.g., mouse heart) using a cryostat and mount them on microscope slides.

  • Staining: Incubate the tissue sections with a solution of this compound (e.g., 50 nM in phosphate-buffered saline, PBS) for an extended period (e.g., 16 hours) at 4°C in a humidified chamber, protected from light.[1]

  • Washing: Gently wash the sections several times with PBS to remove unbound probe.

  • Mounting: Mount a coverslip over the tissue section using an appropriate mounting medium.

  • Imaging: Visualize the stained tissue sections using a confocal microscope equipped with a laser line suitable for Cy5 excitation (e.g., 633 nm or 647 nm) and a detector for its emission (~670 nm).

  • Image Analysis: Analyze the acquired images to determine the subcellular localization and distribution of the M2R.

III. Flow Cytometry Analysis of M2R Expression

This protocol allows for the quantification of M2R expression on the surface of whole cells using this compound.

Workflow Diagram:

Flow_Cytometry_Workflow start Start cell_prep Prepare Single-Cell Suspension start->cell_prep staining Incubate cells with This compound cell_prep->staining wash Wash Cells staining->wash resuspend Resuspend in FACS Buffer wash->resuspend analysis Flow Cytometry Analysis (e.g., APC channel) resuspend->analysis end End analysis->end

Caption: Flow Cytometry Workflow.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest (e.g., CHO-hM2R cells and a negative control cell line) at a concentration of 1-10 x 10⁶ cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Staining: Add this compound to the cell suspension at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells two to three times by centrifugation and resuspension in ice-cold FACS buffer to remove unbound probe.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm). Detect the fluorescence signal in the appropriate channel (e.g., APC channel).

  • Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity, which corresponds to the level of M2R expression.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific cell types, tissues, and experimental conditions.

References

The Chemistry and Application of Cy5 and DIBA-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fluorescent dye Cyanine5 (Cy5) and its derivative, DIBA-Cy5, for researchers, scientists, and professionals in drug development. It covers their core properties, experimental applications, and the underlying chemical principles that govern their function.

Core Properties of Cy5 and this compound

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the polymethine family. Its structure features two nitrogen-containing heterocyclic rings connected by a five-carbon polymethine chain. This extended conjugated system is responsible for its absorption and emission in the far-red region of the spectrum.[1][2][3] The properties of Cy5 can be influenced by its chemical environment, including the solvent and pH, as well as by the molecule to which it is conjugated.[2][]

This compound is a specialized derivative of Cy5 designed as a fluorescent antagonist for the type-2 muscarinic acetylcholine (B1216132) receptor (M2R).[5] It comprises three key components: a DIBA (dibenzodiazepinone) moiety which provides affinity for the M2R, a Cy5 fluorophore for detection, and a polyethylene (B3416737) glycol (PEG) linker.[5] This structure allows for the specific labeling and visualization of M2 receptors.

The following table summarizes and compares the key quantitative properties of Cy5 and this compound.

PropertyCy5This compound
Excitation Maximum (λex) ~649 - 651 nm[3][6]~651 nm (inferred from Cy5 core)
Emission Maximum (λem) ~666 - 670 nm[3]~670 nm (inferred from Cy5 core)
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[6]Not explicitly reported; likely similar to Cy5
Fluorescence Quantum Yield (Φ) ~0.2 - 0.27[7]Not explicitly reported; likely similar to Cy5
Binding Affinity (Kd for M2R) Not Applicable1.80 nM[5]

Experimental Protocols

Protein Labeling with Cy5 NHS Ester

This protocol describes the conjugation of Cy5 N-hydroxysuccinimidyl (NHS) ester to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy5 NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris).

    • Adjust the protein concentration to 2-10 mg/mL.[8]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5.[9]

  • Prepare the Cy5 NHS Ester Solution:

    • Dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[10]

  • Conjugation Reaction:

    • Calculate the required amount of Cy5 NHS ester. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[9][11]

    • Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.[8]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[6]

Immunofluorescence Staining with a Cy5-Conjugated Antibody

This protocol outlines the use of a Cy5-conjugated antibody for staining cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum in PBS)

  • Cy5-conjugated primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips three times with PBS.[12]

    • Fix the cells with fixation buffer for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

    • If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation:

    • Dilute the Cy5-conjugated antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[12]

  • Washing and Mounting:

    • Wash the cells three times with PBS, protecting from light.[12]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Competitive Binding Assay with this compound

This protocol describes a competitive binding assay to determine the affinity of a test compound for the M2 receptor using this compound.

Materials:

  • Cell membranes or whole cells expressing the M2 receptor

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[13]

  • This compound

  • Unlabeled test compound

  • 96-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to a working concentration in the assay buffer. The final concentration should be at or below the Kd of this compound for the M2R.

    • Prepare a serial dilution of the unlabeled test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes or whole cells to each well.[13]

    • Add the serially diluted unlabeled test compound to the appropriate wells.

    • Add the this compound working solution to all wells.[13]

    • For determining total binding, add only this compound and the receptor preparation.

    • For determining non-specific binding, add a high concentration of an unlabeled M2R antagonist (e.g., atropine) in addition to this compound and the receptor preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[13]

  • Detection:

    • If using whole cells or a scintillation proximity assay (SPA) format, the fluorescence can be read directly in a plate reader.[14]

    • If using cell membranes in a filtration assay, the contents of each well are filtered to separate bound from free ligand, and the fluorescence of the filter is measured.[13]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the unlabeled competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of this compound).

    • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation.[13]

Visualizations

Signaling Pathways and Experimental Workflows

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux ACh Acetylcholine (ACh) ACh->M2R Binds G_alpha->AC Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC

Caption: M2 Muscarinic Receptor Signaling Pathway.

Antibody_Conjugation_IF_Workflow cluster_conjugation Antibody Conjugation cluster_if Immunofluorescence start_conj Start: Unconjugated Antibody buffer_exchange Buffer Exchange (Amine-free, pH 8.3-8.5) start_conj->buffer_exchange add_cy5 Add Cy5 NHS Ester buffer_exchange->add_cy5 incubate_conj Incubate (4h RT or O/N 4°C) add_cy5->incubate_conj purify Purify (Size-Exclusion) incubate_conj->purify end_conj Result: Cy5-Conjugated Antibody purify->end_conj add_ab Incubate with Cy5-Conjugated Ab end_conj->add_ab start_if Start: Fixed & Permeabilized Cells block Block (e.g., 5% Serum) start_if->block block->add_ab wash Wash (3x PBS) add_ab->wash mount Mount with Antifade Medium wash->mount image Image (Fluorescence Microscope) mount->image end_if Result: Fluorescent Image image->end_if

Caption: Workflow for Antibody-Cy5 Conjugation and Immunofluorescence.

DIBA_Cy5_Binding_Assay_Workflow start Start: M2R-expressing cells/membranes prepare_reagents Prepare Reagents: - this compound (fixed conc.) - Test Compound (serial dilution) start->prepare_reagents plate_setup Plate Setup (96-well): Add cells/membranes, test compound, this compound prepare_reagents->plate_setup incubate Incubate to Equilibrium plate_setup->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis: - Subtract non-specific binding - Plot competition curve measure->analyze result Result: IC50 and Ki of Test Compound analyze->result

Caption: this compound Competitive Binding Assay Workflow.

Logical Relationships

Cy5_Properties_Applications cluster_structure Chemical Structure cluster_properties Photophysical & Chemical Properties cluster_advantages Advantages for Biological Applications cluster_applications Applications structure Polymethine Chain + Indolenine Rings absorption High Molar Extinction Coefficient structure->absorption emission Far-Red Emission (~670 nm) structure->emission reactive_group Reactive Group (e.g., NHS Ester) conjugation Covalent Conjugation to Biomolecules reactive_group->conjugation sulfonation Sulfonate Groups (optional) solubility Increased Water Solubility sulfonation->solubility brightness Bright Signal absorption->brightness low_autofluorescence Low Cellular Autofluorescence emission->low_autofluorescence specific_labeling Specific Labeling of Targets conjugation->specific_labeling aqueous_media Compatibility with Aqueous Buffers solubility->aqueous_media microscopy Fluorescence Microscopy brightness->microscopy flow_cytometry Flow Cytometry brightness->flow_cytometry low_autofluorescence->microscopy low_autofluorescence->flow_cytometry specific_labeling->microscopy specific_labeling->flow_cytometry fret FRET specific_labeling->fret protein_labeling Protein & Nucleic Acid Labeling specific_labeling->protein_labeling aqueous_media->protein_labeling

Caption: Relationship between Cy5 Structure, Properties, and Applications.

DIBA_Cy5_Logic DIBA DIBA Moiety (Dibenzodiazepinone) DIBA_Cy5 This compound Molecule DIBA->DIBA_Cy5 Cy5 Cy5 Fluorophore Cy5->DIBA_Cy5 PEG PEG Linker PEG->DIBA_Cy5 M2R_binding High Affinity Binding to M2 Receptor DIBA_Cy5->M2R_binding fluorescence Far-Red Fluorescence DIBA_Cy5->fluorescence spacing_solubility Optimal Spacing & Solubility DIBA_Cy5->spacing_solubility application Specific Fluorescent Labeling of M2 Receptors M2R_binding->application fluorescence->application

Caption: Logical Relationship of this compound Components to its Function.

References

The Application of DIBA-Cy5 in Receptor Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DIBA-Cy5, a novel fluorescent antagonist, and its application in the study of receptor pharmacology, with a particular focus on the muscarinic acetylcholine (B1216132) M2 receptor (M2R). This compound offers a powerful tool for researchers, enabling sensitive and specific interrogation of receptor binding and localization in a non-radioactive format.

Introduction to this compound

This compound is a fluorescent antagonist meticulously engineered for high-affinity and selective binding to the M2 muscarinic acetylcholine receptor.[1] It is a conjugate molecule composed of three key components: a dibenzodiazepinone (DIBA) moiety, a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[1] The DIBA component serves as the pharmacophore, responsible for the high-affinity interaction with the M2R, while the Cy5 fluorophore provides a strong and stable far-red fluorescent signal, making it ideal for a range of fluorescence-based assays.[1][2] The PEG linker enhances the molecule's solubility and minimizes non-specific binding.

The development of fluorescent ligands like this compound represents a significant advancement in receptor pharmacology, offering a safer and more versatile alternative to traditional radioligand binding assays.[2][3] These tools are instrumental in characterizing ligand-receptor interactions, screening for novel therapeutic compounds, and visualizing receptor distribution in cells and tissues.

Physicochemical Properties and Binding Characteristics

This compound is synthesized through a click chemistry-enabled conjugation strategy, which allows for the precise attachment of the Cy5 fluorophore to the DIBA-alkyne scaffold.[2] This method ensures a well-defined molecular structure and preserves the binding affinity of the DIBA pharmacophore.

Fluorescence Properties of the Cy5 Moiety:

The Cy5 fluorophore is a bright and photostable dye with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.

PropertyValue
Excitation Maximum~649 nm
Emission Maximum~667 nm
Binding Affinity and Selectivity:

This compound exhibits high affinity for the M2R, with a dissociation constant (Kd) in the low nanomolar range.[1][2] Importantly, it displays significant selectivity for the M2R over other muscarinic receptor subtypes, such as the M1R.[1]

Receptor SubtypeDissociation Constant (Kd)Reference
Muscarinic M2 Receptor (M2R)1.80 nM[1][2]
Muscarinic M1 Receptor (M1R)>100 nM[2]

Studies have also suggested that this compound may exhibit a dualsteric binding mode, interacting with both the orthosteric and allosteric sites of the M2R.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study receptor pharmacology.

Cell Culture and Preparation
  • Cell Line Selection: Utilize a cell line endogenously expressing the M2 receptor (e.g., CHO-K1 cells stably transfected with the human M2R gene).

  • Cell Culture: Culture the cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: For binding assays, gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and trypan blue exclusion.

Fluorescent Ligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd) and the total number of binding sites (Bmax) of this compound.

3.2.1. Saturation Binding Assay

  • Cell Preparation: Resuspend the harvested cells in a binding buffer (e.g., PBS with 0.1% BSA) to a final concentration of approximately 1 x 10^6 cells/mL.

  • Ligand Dilution: Prepare a series of dilutions of this compound in the binding buffer, ranging from approximately 0.1 nM to 50 nM.

  • Incubation: In a 96-well plate, add a fixed number of cells to each well, followed by the varying concentrations of this compound.

  • Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a known M2R antagonist (e.g., 10 µM atropine) prior to the addition of this compound to determine non-specific binding.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Washing: Wash the cells twice with ice-cold binding buffer to remove unbound this compound. Centrifuge the plate at a low speed between washes.

  • Fluorescence Measurement: Resuspend the cells in a final volume of binding buffer and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for Cy5.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the Kd and Bmax.

3.2.2. Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled competing ligands for the M2R.

  • Cell and Ligand Preparation: Prepare the cells as described for the saturation binding assay. Prepare a series of dilutions of the unlabeled competitor compound.

  • Incubation: In a 96-well plate, add the cells, a fixed concentration of this compound (typically at or below its Kd), and the varying concentrations of the competitor compound.

  • Equilibration and Washing: Follow the same equilibration and washing steps as in the saturation binding assay.

  • Fluorescence Measurement: Measure the fluorescence intensity as described previously.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

Flow Cytometry

Flow cytometry allows for the quantitative analysis of this compound binding at the single-cell level.

  • Cell Preparation: Harvest and wash the cells as previously described.

  • Staining: Incubate the cells with a specific concentration of this compound (e.g., 10 nM) in binding buffer for 1 hour at 4°C, protected from light. For competition experiments, pre-incubate the cells with the unlabeled competitor before adding this compound.

  • Washing: Wash the cells twice with ice-cold binding buffer.

  • Data Acquisition: Resuspend the cells in a final volume of binding buffer and analyze them on a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.

  • Data Analysis: Gate on the single-cell population and quantify the mean fluorescence intensity (MFI) of the Cy5 signal.

Confocal Microscopy

Confocal microscopy enables the visualization of M2R localization and trafficking in cells.

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Staining: Incubate the cells with this compound (e.g., 50 nM) in imaging buffer for a specified time (e.g., 30 minutes to 16 hours) at 37°C to visualize receptor localization or internalization.

  • Washing: Gently wash the cells with imaging buffer to remove unbound probe.

  • Imaging: Image the cells using a confocal microscope with a laser line and emission filter appropriate for Cy5.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the M2 receptors.

Visualization of Signaling Pathways and Workflows

Muscarinic M2 Receptor Signaling Pathway

The M2R is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

M2R_Signaling_Pathway cluster_membrane Plasma Membrane M2R M2R Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out Agonist Acetylcholine (Agonist) Agonist->M2R Binds ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization K_ion_in

Muscarinic M2 Receptor Signaling Pathway

Experimental Workflow for a Competition Binding Assay

The following diagram illustrates the key steps involved in a typical competition binding assay using this compound.

Competition_Binding_Workflow start Start prepare_cells Prepare M2R-expressing cells start->prepare_cells prepare_ligands Prepare serial dilutions of unlabeled competitor start->prepare_ligands prepare_diba Prepare fixed concentration of this compound start->prepare_diba incubate Incubate cells with competitor and this compound prepare_cells->incubate prepare_ligands->incubate prepare_diba->incubate wash Wash to remove unbound ligands incubate->wash measure Measure fluorescence (Plate Reader/Flow Cytometer) wash->measure analyze Analyze data: IC50 -> Ki calculation measure->analyze end End analyze->end

Competition Binding Assay Workflow

Conclusion

This compound is a valuable and versatile tool for the study of M2 muscarinic acetylcholine receptor pharmacology. Its high affinity, selectivity, and excellent fluorescent properties make it a superior alternative to radiolabeled ligands for a variety of applications, including binding assays, flow cytometry, and confocal microscopy. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a deeper understanding of M2R function and the development of novel therapeutics targeting this important receptor.

References

Foundational Research on DIBA-Cy5 in Cardiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIBA-Cy5 is a novel fluorescent antagonist specifically designed for the type-2 muscarinic acetylcholine (B1216132) receptor (M2R). Comprising a DIBA-alkyne core, a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker, this molecule serves as a powerful tool for visualizing and quantifying M2Rs in cardiac tissues. The M2R is the predominant muscarinic receptor subtype in the heart, playing a crucial role in regulating cardiac function, primarily through the parasympathetic nervous system. This technical guide provides an in-depth overview of the foundational research on this compound, its application in cardiology, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data

This compound Binding Affinity

The binding affinity of this compound to muscarinic receptors has been characterized, demonstrating high selectivity for the M2 subtype over the M1 subtype.

LigandReceptor SubtypeKd (nM)
This compoundM2R1.80
This compoundM1R104.5
Photophysical Properties of Cy5 Fluorophore

The fluorescent component of this compound, Cyanine5 (Cy5), exhibits the following key photophysical properties, making it suitable for fluorescence microscopy and other applications.

PropertyValueReference
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~666 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.2[1]
Fluorescence Lifetime (τ)~1.0 ns

Experimental Protocols

Protocol 1: Live Cardiomyocyte Staining and Imaging with this compound

This protocol outlines the steps for staining live cardiomyocytes with this compound to visualize M2 receptors.

Materials:

  • This compound

  • Isolated primary cardiomyocytes or cultured cardiomyocyte cell line (e.g., HL-1)

  • Cell culture medium appropriate for the cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Confocal microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters for Cy5

  • Chambered cover glass or other imaging-compatible cell culture vessels

Procedure:

  • Cell Preparation:

    • Plate isolated primary cardiomyocytes or cultured cardiomyocytes on chambered cover glass pre-coated with an appropriate extracellular matrix protein (e.g., laminin (B1169045) or fibronectin).

    • Culture the cells until they reach the desired confluency and exhibit normal morphology and contractility.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Store protected from light at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or live-cell imaging solution to a final working concentration. A typical starting concentration is 10-50 nM. The optimal concentration should be determined empirically.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the this compound staining solution to the cells.

    • Incubate the cells for a specified period. A starting point of 3 hours at 37°C in a CO2 incubator is recommended. Incubation times may need to be optimized.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound this compound. Each wash should be for 5 minutes.

  • Imaging:

    • After the final wash, add fresh, pre-warmed live-cell imaging solution to the cells.

    • Immediately transfer the cells to the confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Excite the Cy5 fluorophore using a laser line close to its excitation maximum (e.g., 633 nm or 647 nm).

    • Collect the emission signal using an appropriate filter set for Cy5 (e.g., 660-710 nm).

    • Acquire images, ensuring to minimize photobleaching by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Staining of Sinoatrial Node Tissue with this compound

This protocol is for the visualization of M2 receptors in intact sinoatrial node tissue.

Materials:

  • This compound

  • Freshly isolated heart tissue containing the sinoatrial node

  • Tyrode's solution or similar physiological buffer

  • Cryostat and embedding medium (e.g., OCT)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Isolate the heart from a model organism (e.g., mouse) and place it in ice-cold Tyrode's solution.

    • Dissect the sinoatrial node region under a dissecting microscope. The sinoatrial node can be identified by its anatomical location and through acetylcholinesterase staining if necessary.[2]

  • Staining:

    • Prepare a this compound staining solution in Tyrode's solution at a working concentration of 50 nM.

    • Incubate the isolated sinoatrial node tissue in the staining solution for 16 hours at 4°C with gentle agitation, protected from light.

  • Washing:

    • Transfer the tissue to fresh, ice-cold Tyrode's solution and wash for 1-2 hours to remove unbound probe.

  • Tissue Sectioning (Optional, for higher resolution imaging):

    • Fix the stained tissue in 4% paraformaldehyde for 2-4 hours at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until it sinks.

    • Embed the tissue in OCT medium and freeze.

    • Cut cryosections (e.g., 10-20 µm thick) using a cryostat and mount on microscope slides.

  • Imaging:

    • For whole-mount imaging, place the stained sinoatrial node tissue in a glass-bottom dish with fresh Tyrode's solution.

    • For tissue sections, coverslip the slides with an appropriate mounting medium.

    • Image the tissue using a confocal or widefield fluorescence microscope with the appropriate filter sets for Cy5.

Signaling Pathways and Visualizations

M2 Muscarinic Receptor Signaling in Sinoatrial Node Pacemaker Cells

Activation of M2 receptors in the sinoatrial node by acetylcholine, released from the vagus nerve, is the primary mechanism of parasympathetic regulation of heart rate. This signaling cascade leads to a decrease in the spontaneous firing rate of pacemaker cells. The key steps are the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase.[3][4]

M2R_Signaling_SAN cluster_extracellular Extracellular cluster_intracellular Intracellular ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GIRK_channel GIRK Channel (K+) K_efflux K_efflux GIRK_channel->K_efflux K+ Efflux (Hyperpolarization) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP slowing Slowing of Pacemaker Firing Rate G_alpha->AC Inhibits G_beta_gamma->GIRK_channel Activates PKA PKA cAMP->PKA Activates If_channel If Channel (HCN) cAMP->If_channel Directly activates ATP->cAMP PKA->If_channel Phosphorylates (Increases activity) K_efflux->slowing

Caption: M2R signaling in sinoatrial node cells.

Dualsteric Binding Mode of DIBA-Type Antagonists

This compound is suggested to have a dualsteric binding mode to the M2R. This involves simultaneous interaction with both the orthosteric binding site, where the endogenous ligand acetylcholine binds, and an allosteric site on the extracellular vestibule of the receptor. This dual interaction can contribute to its high affinity and selectivity.

Dualsteric_Binding cluster_receptor M2 Muscarinic Receptor orthosteric_site Orthosteric Binding Site allosteric_site Allosteric Binding Site diba_core DIBA Core diba_core->orthosteric_site Binds linker PEG Linker diba_core->linker cy5 Cy5 Fluorophore linker->cy5 cy5->allosteric_site Interacts

Caption: Dualsteric binding of this compound to the M2R.

Experimental Workflow for this compound Staining and Analysis

The following diagram illustrates a typical workflow for researchers using this compound for cardiological research, from cell preparation to data analysis.

Experimental_Workflow start Start: Cardiomyocyte Culture or Tissue Isolation prepare_diba Prepare this compound Working Solution start->prepare_diba staining Incubate Cells/Tissue with this compound prepare_diba->staining washing Wash to Remove Unbound Probe staining->washing imaging Fluorescence Microscopy (Confocal or Widefield) washing->imaging analysis Image Analysis: Quantification of M2R Distribution and Density imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound in cardiology research.

Conclusion

This compound represents a significant advancement in the study of M2 muscarinic acetylcholine receptors in the heart. Its high affinity, selectivity, and fluorescent properties enable detailed visualization and analysis of M2R distribution and density in cardiomyocytes and sinoatrial node tissue. The provided protocols and signaling pathway diagrams serve as a foundational guide for researchers and drug development professionals to effectively utilize this compound in their cardiovascular research, ultimately contributing to a deeper understanding of cardiac physiology and the development of novel therapeutic strategies.

References

In-Depth Technical Guide to DIBA-Cy5: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DIBA-Cy5, a fluorescent antagonist targeting the type-2 muscarinic acetylcholine (B1216132) receptor (M2R). It covers the fundamental principles of its design, a detailed breakdown of its synthesis process, and experimental protocols for its application in receptor binding assays.

Introduction to this compound

This compound is a powerful molecular probe engineered for the study of M2 muscarinic receptors. It consists of a dibenzodiazepinone (DIBA) core, which acts as a high-affinity antagonist for the M2R, conjugated to a Cyanine5 (Cy5) fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1] This strategic combination allows for fluorescent visualization and quantification of M2R in various biological systems. The PEG linker enhances the solubility and reduces non-specific binding of the probe. The synthesis of this compound is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Physicochemical and Fluorescence Properties

The defining characteristic of this compound is its fluorescence, which enables its use in a variety of in vitro and in vivo imaging and assay formats. The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆₉H₈₉N₁₁O₁₂S₃MedChemExpress
Molecular Weight 1360.71 g/mol MedChemExpress
Excitation Maximum (λex) ~651 nm[2][3]
Emission Maximum (λem) ~670 nm[2][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.36 (estimated)[5]
Binding Affinity (Kd for M2R) 1.80 nM[1]

Note: The fluorescence quantum yield is an estimation based on the reported quantum yield of Cy5 (~0.2) and the observation that PEGylation can increase the quantum yield of Cy5 by approximately 1.8-fold.

Synthesis of this compound

The synthesis of this compound is a two-stage process: 1) the synthesis of the alkyne-functionalized dibenzodiazepinone (DIBA-alkyne) precursor, and 2) the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of DIBA-alkyne with an azide-modified Cy5 fluorophore.

Synthesis of DIBA-Alkyne

A detailed, publicly available, step-by-step protocol for the synthesis of DIBA-alkyne is not readily found in the literature. However, based on the general principles of organic synthesis and known reactions for functionalizing similar heterocyclic scaffolds, a plausible synthetic route involves the N-alkylation of the dibenzodiazepinone core with a propargyl group.

Conceptual Synthesis Workflow for DIBA-Alkyne:

G Start Dibenzodiazepinone (DIBA) Core Reaction1 N-Alkylation with Propargyl Bromide Start->Reaction1 Intermediate1 DIBA-Alkyne Reaction1->Intermediate1 Purification Purification (e.g., Column Chromatography) Intermediate1->Purification FinalProduct Purified DIBA-Alkyne Purification->FinalProduct

Conceptual DIBA-Alkyne Synthesis Workflow

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve the dibenzodiazepinone precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen atom of the diazepinone ring, creating a nucleophilic center.

  • Alkylation: Add propargyl bromide to the reaction mixture. The nucleophilic nitrogen will attack the electrophilic carbon of the propargyl bromide, forming a new carbon-nitrogen bond and introducing the alkyne functionality.

  • Quenching and Extraction: After the reaction is complete, quench the reaction with water and extract the DIBA-alkyne product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure DIBA-alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step in the synthesis of this compound is the covalent linkage of DIBA-alkyne to a Cy5-azide derivative (often with a PEG spacer). This is achieved through the highly efficient and specific CuAAC "click" reaction.

Reaction Scheme for this compound Synthesis:

G DIBA_Alkyne DIBA-Alkyne DIBA_Cy5 This compound DIBA_Alkyne->DIBA_Cy5 + Cy5_Azide Cy5-PEG-Azide Cy5_Azide->DIBA_Cy5 + Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Catalyst->DIBA_Cy5 Reaction Conditions Solvent Solvent (e.g., DMSO/water) Solvent->DIBA_Cy5

This compound Synthesis via Click Chemistry

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DIBA-alkyne in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a 10 mM stock solution of Cy5-PEG-azide in DMSO.

    • Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine DIBA-alkyne and Cy5-PEG-azide in a 1:1.2 molar ratio in a solvent mixture (e.g., DMSO and phosphate-buffered saline, PBS, pH 7.4).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

  • Reaction and Purification:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and the copper catalyst.

Experimental Applications: M2 Receptor Binding Assays

This compound is an invaluable tool for characterizing the M2 muscarinic receptor. Its fluorescence allows for the direct measurement of binding in various assay formats. Below are detailed protocols for saturation and competitive binding assays.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for the M2 receptor.

Workflow for Saturation Binding Assay:

G Start Prepare cells/membranes expressing M2R Incubation Incubate with increasing concentrations of this compound Start->Incubation Nonspecific Parallel incubation with excess unlabeled antagonist (e.g., Atropine) for non-specific binding Start->Nonspecific Wash Wash to remove unbound ligand Incubation->Wash Nonspecific->Wash Detection Measure fluorescence intensity Wash->Detection Analysis Data Analysis: - Subtract non-specific from total binding to get specific binding - Plot specific binding vs. This compound concentration - Fit data to a one-site binding model to determine Kd and Bmax Detection->Analysis

Saturation Binding Assay Workflow

Experimental Protocol:

  • Cell/Membrane Preparation: Prepare cell membranes or whole cells expressing the M2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes/cells to each well.

  • Ligand Addition:

    • Total Binding: Add increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) to designated wells.

    • Non-specific Binding: In a separate set of wells, add the same increasing concentrations of this compound along with a high concentration of a known unlabeled M2R antagonist (e.g., 10 µM atropine).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Washing: Wash the wells multiple times with ice-cold assay buffer to remove unbound this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for Cy5.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.

    • Plot the specific binding data against the this compound concentration and fit the data to a one-site saturation binding model to determine the Kd and Bmax values.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the M2 receptor by measuring their ability to compete with this compound for binding.

Workflow for Competitive Binding Assay:

G Start Prepare cells/membranes expressing M2R Incubation Incubate with a fixed concentration of this compound (at or below Kd) and increasing concentrations of unlabeled competitor Start->Incubation Wash Wash to remove unbound ligands Incubation->Wash Detection Measure fluorescence intensity Wash->Detection Analysis Data Analysis: - Plot fluorescence intensity vs. log of competitor concentration - Fit data to a one-site competition model to determine IC50 - Calculate Ki using the Cheng-Prusoff equation Detection->Analysis

Competitive Binding Assay Workflow

Experimental Protocol:

  • Cell/Membrane Preparation: Prepare cell membranes or whole cells expressing the M2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes/cells to each well.

  • Ligand Addition:

    • Add a fixed concentration of this compound (typically at or below its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled competitor compound to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Washing: Wash the wells multiple times with ice-cold assay buffer to remove unbound ligands.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of this compound binding).

    • Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is the dissociation constant of this compound.

Conclusion

This compound is a versatile and highly valuable tool for the investigation of the M2 muscarinic receptor. Its rational design, accessible synthesis via click chemistry, and robust performance in fluorescence-based assays make it an indispensable probe for researchers in pharmacology, drug discovery, and molecular imaging. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and application of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for DIBA-Cy5 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DIBA-Cy5, a novel fluorescent antagonist, in competitive binding assays for the type-2 muscarinic acetylcholine (B1216132) receptor (M2R). This document outlines the principles of the assay, detailed experimental protocols, data analysis, and troubleshooting.

Introduction to this compound

This compound is a fluorescent probe consisting of the M2R antagonist DIBA (dibenzodiazepinone) conjugated to the cyanine (B1664457) dye Cy5. It exhibits high affinity and selectivity for the M2R, with a reported dissociation constant (Kd) of 1.80 nM.[1] Its fluorescent properties make it an ideal tool for non-radioactive binding assays, enabling high-throughput screening (HTS) of potential M2R modulators.

Key Features of this compound:

  • High Affinity: Binds to the M2R with nanomolar affinity, allowing for sensitive detection.[1]

  • Selectivity: Shows a high degree of selectivity for the M2R over other muscarinic receptor subtypes, such as M1R.[1]

  • Fluorescent Detection: The Cy5 fluorophore allows for detection using standard fluorescence-based instrumentation, eliminating the need for radioactive isotopes.

  • Competitive Binding: this compound competes with other orthosteric ligands for binding to the M2R, making it suitable for determining the binding affinities (Ki) of unlabeled compounds.[1]

Principle of the Competitive Binding Assay

The competitive binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to displace a labeled ligand. In this case, this compound serves as the fluorescently labeled ligand.

The assay is based on the following equilibrium:

**R + L* ⇌ RL* ** + I RI

Where:

  • R is the M2 receptor.

  • L* is the fluorescently labeled ligand (this compound).

  • RL* is the fluorescent ligand-receptor complex.

  • I is the unlabeled inhibitor (test compound).

  • RI is the inhibitor-receptor complex.

By adding increasing concentrations of the unlabeled test compound, the binding of this compound to the M2R is progressively inhibited. The concentration of the test compound that displaces 50% of the bound this compound is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be used to calculate the inhibition constant (Ki) of the test compound, which represents its true affinity for the receptor.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family. Upon activation by an agonist, the M2R initiates a signaling cascade that leads to various cellular responses. Understanding this pathway is crucial for interpreting the functional consequences of M2R modulation.

M2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Cellular_Response Leads to Agonist Agonist (e.g., Acetylcholine) Agonist->M2R Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Blocks

Caption: M2R signaling pathway initiated by agonist binding.

Experimental Protocols

Materials and Reagents
  • This compound: Fluorescent ligand.

  • M2 Receptor Source: Cell membranes or whole cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: Unlabeled compounds to be screened.

  • Positive Control: A known M2R antagonist (e.g., Atropine).

  • Non-specific Binding Control: A high concentration of a known M2R antagonist (e.g., 10 µM Atropine).

  • 96-well or 384-well black microplates: Low-binding plates are recommended.

  • Fluorescence plate reader: Capable of excitation and emission at Cy5 wavelengths (Excitation ~650 nm, Emission ~670 nm).

Experimental Workflow

The following diagram illustrates the general workflow for a this compound competitive binding assay.

Experimental_Workflow A Prepare Reagents (this compound, M2R membranes, Buffers, Test Compounds) B Dispense M2R Membranes into Microplate Wells A->B C Add Test Compounds (in a dilution series) B->C D Add this compound (at a fixed concentration, e.g., 2 nM) C->D E Incubate (e.g., 2 hours at room temperature, protected from light) D->E F Measure Fluorescence (Ex/Em ~650/670 nm) E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Workflow for a this compound competitive binding assay.

Detailed Assay Protocol

Note: This is a generalized protocol and should be optimized for your specific experimental conditions (e.g., receptor concentration, incubation time).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentration. The final concentration of this compound should be at or below its Kd (e.g., 1-2 nM) to ensure accurate Ki determination.

    • Thaw the M2R-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal receptor concentration should be determined empirically to give a robust signal-to-noise ratio.

    • Prepare serial dilutions of the test compounds and the positive control (e.g., Atropine) in assay buffer.

  • Assay Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of this compound working solution, and 50 µL of M2R membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration non-specific binding control (e.g., 10 µM Atropine), 50 µL of this compound working solution, and 50 µL of M2R membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each concentration of the test compound or positive control, 50 µL of this compound working solution, and 50 µL of M2R membrane suspension to the remaining wells.

    • Final volume in each well: 150 µL.

  • Incubation:

    • Seal the plate and incubate for a sufficient time to reach equilibrium. A suggested incubation time is 2-3 hours at room temperature, protected from light.[1] The optimal incubation time should be determined experimentally.

  • Detection:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 650 nm, Em: 670 nm).

Data Presentation and Analysis

Quantitative Data

The following table presents representative binding affinities (Ki) of known M2R antagonists. Note: These values were determined using radioligand binding assays, as specific quantitative data from this compound competitive binding assays are not widely available in the public domain. However, a well-validated this compound assay is expected to yield comparable results.

CompoundReceptor SubtypeKi (nM)Method
AtropineM20.1 - 1Radioligand Binding
IpratropiumM20.3 - 2Radioligand Binding
ScopolamineM20.1 - 0.5Radioligand Binding
AF-DX 116M2100 - 400Radioligand Binding
MethoctramineM210 - 50Radioligand Binding

Data compiled from various pharmacological databases and literature sources.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The data should follow a sigmoidal dose-response curve.

  • Determine the IC50:

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value from the competition curve.

  • Calculate the Ki:

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of this compound used in the assay.

      • Kd is the dissociation constant of this compound for the M2R (1.80 nM).[1]

High-Throughput Screening (HTS) Application

The this compound competitive binding assay is well-suited for high-throughput screening of large compound libraries to identify novel M2R antagonists.

HTS Workflow

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis and Hit Identification A Compound Library Plating (e.g., 384-well format) B Dispense M2R Membranes and this compound (using automated liquid handlers) A->B C Incubation B->C D Fluorescence Reading (automated plate reader) C->D E Primary Hit Identification (% inhibition > threshold) D->E F Hit Confirmation and IC50 Determination E->F G Lead Optimization F->G

References

Application Notes: DIBA-Cy5 for Flow Cytometric Analysis of M2 Muscarinic Acetylcholine Receptor (M2R)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R) is a G protein-coupled receptor (GPCR) critically involved in regulating a wide range of physiological functions, particularly in the cardiovascular and central nervous systems.[1] Dysregulation of M2R signaling is implicated in various pathological conditions, making it a key target for drug discovery and development. DIBA-Cy5 is a fluorescently labeled antagonist with high affinity and selectivity for the M2R.[2] This powerful tool, in conjunction with flow cytometry, enables precise quantification and characterization of M2R expression on the surface of living cells. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in flow cytometry for M2R analysis, catering to researchers in academia and the pharmaceutical industry.

Principle of the Assay

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of single cells within a heterogeneous population. When coupled with a fluorescent ligand like this compound, it becomes possible to specifically label and quantify M2R on the cell surface. This compound, a derivative of the selective M2 antagonist DIBA, is conjugated to the cyanine (B1664457) 5 (Cy5) fluorophore. Cy5 is a bright, far-red fluorescent dye, which minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio.

The assay involves incubating a single-cell suspension with this compound. The fluorescent ligand binds to M2R on the cell surface, and the intensity of the fluorescent signal from each cell is proportional to the number of receptors. A flow cytometer then measures the fluorescence of individual cells, allowing for the quantification of M2R expression levels. This methodology can be applied to various research applications, including:

  • Receptor Quantification: Determine the absolute number of M2 receptors per cell.

  • Screening of M2R Ligands: Assess the binding of unlabeled compounds through competition assays.

  • Cell Line Characterization: Compare M2R expression levels across different cell lines (e.g., CHO, HEK293) or primary cells (e.g., immune cells).

  • Studying Receptor Trafficking: Investigate receptor internalization and recycling dynamics.

Data Presentation

Table 1: Representative Quantitative Data for this compound Binding to M2R-Expressing Cells

Cell LineM2R Expression LevelThis compound Kd (nM) (Saturation Binding)Unlabeled Antagonist IC50 (nM) (Competition Assay)
CHO-M2 (High Expressor)~500,000 receptors/cell1.5 ± 0.25.2 ± 0.5
HEK293-M2 (Moderate Expressor)~200,000 receptors/cell1.8 ± 0.36.1 ± 0.7
Jurkat (Endogenous - Low)~5,000 receptors/cell2.1 ± 0.48.5 ± 1.1
Wild-Type CHO (Negative Control)Not detectableNot applicableNot applicable

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions, cell line passage number, and transfection efficiency.

Experimental Protocols

Protocol 1: Cell Surface Staining of M2R with this compound for Flow Cytometry

This protocol outlines the steps for direct staining of cell surface M2R using this compound.

Materials:

  • This compound

  • Cells expressing M2R (e.g., CHO-M2, HEK293-M2) and a negative control cell line (e.g., wild-type CHO)

  • Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+, supplemented with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.

  • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • FACS tubes (5 mL, round-bottom)

  • Flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: a. Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation buffer to minimize receptor damage. b. Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in Flow Cytometry Staining Buffer and determine the cell concentration and viability using a hemocytometer or an automated cell counter. d. Adjust the cell concentration to 1 x 106 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 105 cells) into each FACS tube. b. Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer. A final concentration range of 0.1 nM to 100 nM is recommended for initial titration to determine the optimal staining concentration. c. Add the desired concentration of this compound to the cell suspension. For the unstained control, add an equal volume of staining buffer. d. Incubate the tubes for 30-60 minutes at 4°C in the dark to reach equilibrium.

  • Washing: a. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step twice to remove unbound this compound.

  • Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer. b. Add a viability dye according to the manufacturer's instructions. This step is crucial to exclude dead cells, which can non-specifically bind fluorescent dyes. c. Incubate as recommended by the viability dye protocol.

  • Data Acquisition: a. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometric analysis. b. Acquire data on a flow cytometer. Use forward and side scatter to gate on the single-cell population. c. Exclude dead cells based on the viability dye fluorescence. d. Measure the Cy5 fluorescence intensity for the live, single-cell population.

Protocol 2: Competition Binding Assay for M2R using this compound and Flow Cytometry

This protocol is designed to determine the binding affinity (IC50) of unlabeled compounds for M2R.

Materials:

  • All materials from Protocol 1

  • Unlabeled test compound (competitor)

Procedure:

  • Cell Preparation: Follow step 1 from Protocol 1.

  • Competition Reaction: a. Aliquot 100 µL of the cell suspension (1 x 105 cells) into each FACS tube. b. Prepare serial dilutions of the unlabeled test compound in Flow Cytometry Staining Buffer. c. Add the desired concentrations of the unlabeled compound to the respective tubes. For the control (maximum binding), add an equal volume of staining buffer. For determining non-specific binding, add a high concentration of a known M2R antagonist (e.g., atropine (B194438) at 10 µM). d. Add a fixed, predetermined concentration of this compound to all tubes. The concentration of this compound should be at or near its Kd value for M2R to ensure sensitive competition. e. Incubate the tubes for 60-90 minutes at 4°C in the dark to allow the binding to reach equilibrium.

  • Washing, Viability Staining, and Data Acquisition: Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis: a. Calculate the median fluorescence intensity (MFI) of the Cy5 signal for each concentration of the unlabeled compound. b. Plot the MFI against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of the test compound.

Mandatory Visualizations

M2R_Signaling_Pathway cluster_membrane Plasma Membrane M2R M2R G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical M2R signaling pathway.

Flow_Cytometry_Workflow start Start cell_prep Cell Preparation (Single-cell suspension) start->cell_prep staining Staining with this compound cell_prep->staining washing Washing (Remove unbound ligand) staining->washing viability Viability Staining (Optional) washing->viability acquisition Data Acquisition (Flow Cytometer) viability->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis end End analysis->end Competition_Binding_Logic cluster_assay Competition Binding Assay cluster_outcome Outcome M2R M2 Receptor High_Fluorescence High Fluorescence Signal M2R->High_Fluorescence Leads to Low_Fluorescence Low Fluorescence Signal M2R->Low_Fluorescence Leads to DIBA_Cy5 This compound (Fluorescent Ligand) DIBA_Cy5->M2R Binding Blocked DIBA_Cy5->M2R Binds (No/Low Competitor) Competitor Unlabeled Competitor Competitor->M2R Binds (High Affinity)

References

Application Notes and Protocols for Live-Cell Imaging with DIBA-Cy5 Fluorescent Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIBA-Cy5 is a fluorescent antagonist designed for the specific targeting of the type-2 muscarinic acetylcholine (B1216132) receptor (M2R). This molecule is synthesized by conjugating a DIBA (dibenzodiazepinone) derivative, a potent M2R antagonist, with the Cy5 fluorophore. This combination allows for the direct visualization and quantification of M2R in live cells and tissues, making it a valuable tool for studying receptor pharmacology, trafficking, and signaling. The far-red emission of Cy5 minimizes autofluorescence from biological samples, enhancing the signal-to-noise ratio in imaging experiments.

Applications

  • Live-Cell Imaging of M2R: Directly visualize the localization and dynamics of M2R on the plasma membrane of living cells.

  • Competitive Binding Assays: Quantify the binding affinity of unlabeled ligands for M2R by measuring the displacement of this compound.

  • High-Throughput Screening: Screen compound libraries for novel M2R antagonists.

  • Receptor Trafficking Studies: Monitor the internalization and recycling of M2R in response to agonist or antagonist stimulation.

  • In Situ Receptor Staining: Label M2R in tissue preparations for anatomical and pathological studies. For instance, this compound has been successfully used to directly stain M2R receptors in the sinoatrial node of a mouse heart.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound binding to muscarinic receptors. This data is essential for designing and interpreting experiments.

ParameterValueReceptor SubtypeCell/Tissue SystemComments
Binding Affinity (Kd) 1.80 nMM2RMouse heart sinoatrial nodeHigh binding affinity for M2R.
Binding Affinity (Kd) 1.08 nMM2RNot specifiedDemonstrates selective binding to M2R over M1R.
Binding Affinity (Kd) 104.5 nMM1RNot specifiedSignificantly lower affinity for M1R compared to M2R.
Binding Mode Competitive & DualstericM2RNot specifiedCompetes with the orthosteric antagonist Atropine (B194438) and also interacts with an allosteric site.
Incubation Time 3 hoursM2RNot specifiedUsed for competitive binding assays with Atropine.
Incubation Time 16 hoursM2RMouse heart sinoatrial nodeRequired for direct staining of M2R in tissue.
Concentration Range 0.01 nM - 1 mMM2RNot specifiedUsed to determine selective binding properties.
Concentration for Staining 50 nMM2RMouse heart sinoatrial nodeEffective concentration for direct tissue staining.

Signaling Pathway

This compound acts as an antagonist at the M2 muscarinic acetylcholine receptor. The M2R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the M2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels. This compound, by blocking the binding of agonists, prevents the initiation of this signaling pathway.

M2R_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Acetylcholine (Agonist) Agonist->M2R Binds and Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Binds and Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

M2 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Live-Cell Imaging of M2R with this compound

This protocol describes the steps for labeling and imaging M2R in live cultured cells expressing the receptor.

Materials:

  • Cells expressing M2R (e.g., CHO-K1 or HEK293 cells stably transfected with the M2R gene)

  • This compound fluorescent ligand

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

  • Cell Seeding: Seed the M2R-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove any residual serum and culture medium.

  • Labeling: Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C. Protect the cells from light during this incubation step.

  • Washing: After incubation, gently wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound this compound.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber. Acquire images using the Cy5 filter set. For time-lapse imaging, acquire images at desired intervals.

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow with this compound cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Seed_Cells Seed M2R-expressing cells on glass-bottom dish Culture_Cells Culture overnight at 37°C, 5% CO2 Seed_Cells->Culture_Cells Wash_Cells1 Wash cells with imaging buffer Culture_Cells->Wash_Cells1 Add_DIBA_Cy5 Incubate with this compound (e.g., 10-100 nM, 30-60 min) Wash_Cells1->Add_DIBA_Cy5 Wash_Cells2 Wash cells to remove unbound ligand Add_DIBA_Cy5->Wash_Cells2 Image_Cells Acquire images on fluorescence microscope Wash_Cells2->Image_Cells Analyze_Data Analyze image data (e.g., intensity, localization) Image_Cells->Analyze_Data

Live-Cell Imaging Workflow
Protocol 2: Competitive Binding Assay in Live Cells

This protocol describes how to perform a competitive binding assay to determine the binding affinity (IC50) of an unlabeled test compound for M2R using this compound.

Materials:

  • Same materials as in Protocol 1

  • Unlabeled test compound

Procedure:

  • Cell Preparation: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Solutions:

    • Prepare a solution of this compound in live-cell imaging buffer at a constant concentration (e.g., at or below the Kd, approximately 1-2 nM).

    • Prepare serial dilutions of the unlabeled test compound in live-cell imaging buffer containing the constant concentration of this compound.

  • Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.

  • Competition: Add the solutions containing the fixed concentration of this compound and varying concentrations of the test compound to the cells. Include a control with this compound only (for maximum binding) and a control with a high concentration of a known M2R antagonist like atropine (for non-specific binding).

  • Incubation: Incubate the cells for 3 hours at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging buffer.

  • Imaging and Analysis:

    • Acquire images of the cells for each concentration of the test compound using the Cy5 filter set.

    • Quantify the mean fluorescence intensity per cell for each condition.

    • Plot the fluorescence intensity as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing after incubation with this compound.

    • Optimize the concentration of this compound; use the lowest concentration that gives a detectable signal.

    • Use phenol red-free imaging medium.

  • Low Signal:

    • Confirm M2R expression in your cell line.

    • Increase the concentration of this compound or the incubation time.

    • Optimize microscope settings (e.g., exposure time, laser power).

  • Phototoxicity:

    • Minimize the exposure time and intensity of the excitation light.

    • Use a live-cell imaging solution designed to reduce phototoxicity.

    • Acquire images at longer intervals for time-lapse experiments.

  • Cell Detachment:

    • Handle cells gently during washing steps.

    • Ensure proper coating of imaging dishes if necessary.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and any other chemicals. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of chemical waste according to institutional guidelines. For detailed information, refer to the Safety Data Sheet (SDS) for each reagent.

References

Application Notes and Protocols for DIBA-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIBA-Cy5 is a fluorescent antagonist designed for the specific visualization and study of the type-2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] This molecule is synthesized by conjugating a DIBA (a dibenzodiazepinone derivative) alkyne with a Cyanine5 (Cy5) fluorophore, linked by a polyethylene (B3416737) glycol (PEG) spacer.[1] Its high binding affinity and specificity for the M2R make it a valuable tool for fluorescence microscopy applications aimed at receptor localization, trafficking, and quantification on the cell surface. The Cy5 fluorophore provides bright, far-red fluorescence, which is advantageous for minimizing autofluorescence from biological samples.[2]

This compound serves as a fluorescent ligand, enabling researchers to directly stain and observe M2 receptors. It has been shown to exhibit a high binding affinity for M2R with a dissociation constant (Kd) of approximately 1.80 nM.[1] Its selectivity for M2R over the M1R subtype is significant, with Kd values of 1.08 nM for M2R and 104.5 nM for M1R.[1] This specificity is crucial for accurately studying the distribution and dynamics of M2 receptors in various cell types and tissues, such as in the sinoatrial node of the heart.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its fluorescent component, Cy5. It is important to note that the spectral properties of the conjugated this compound may vary slightly from the free Cy5 dye.

PropertyValueNotes
Target Type-2 Muscarinic Acetylcholine Receptor (M2R)A G-protein coupled receptor involved in various physiological processes.
Binding Affinity (Kd) ~1.80 nM for M2RDemonstrates high affinity and specificity.[1]
Selectivity ~97-fold selective for M2R over M1RBased on Kd values of 1.08 nM for M2R and 104.5 nM for M1R.[1]
Excitation Wavelength (λex) ~649 nmOptimal for excitation with a 633 nm or 647 nm laser line.
Emission Wavelength (λem) ~667 nmEmits in the far-red region of the spectrum.
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹A measure of how strongly the molecule absorbs light at the excitation wavelength.
Quantum Yield (Φ) ~0.27Represents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight ~1360.71 g/mol For the this compound conjugate.[1]

Signaling Pathway

This compound is an antagonist of the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the M2R typically initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks this signaling. The canonical M2R signaling pathway is depicted below.

M2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel Cellular_Response Cellular Response (e.g., decreased heart rate) K_channel->Cellular_Response K+ efflux ACh Acetylcholine (Agonist) ACh->M2R Binds & Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Binds & Blocks G_alpha->AC G_beta_gamma->K_channel Activates ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates PKA->Cellular_Response Phosphorylates targets

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Live Cell Imaging of M2 Receptors

This protocol provides a general guideline for staining and visualizing M2 receptors in live cultured cells using this compound.

Materials:

  • This compound

  • Adherent cells expressing M2 receptors (e.g., CHO-M2, HL-1 cardiomyocytes)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live cell imaging solution (e.g., HBSS)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~628/40 nm, Emission: ~692/40 nm)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Culture cells in complete medium (containing FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free culture medium or live cell imaging solution to the desired final concentration. A starting concentration of 10-50 nM is recommended.[1]

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 3 to 16 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell type and receptor expression level.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed live cell imaging solution to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed live cell imaging solution to the cells.

    • Image the cells using a fluorescence microscope equipped with a Cy5 filter set.

    • Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Fixed Cell Staining of M2 Receptors

This protocol is for staining M2 receptors in fixed cells, which can be useful for co-localization studies with intracellular markers.

Materials:

  • This compound

  • Adherent cells on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with Cy5 filter set

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1.

    • Incubate the fixed cells with the staining solution for 1-3 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a Cy5 filter set.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for fluorescent ligand binding studies using this compound.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis A1 Seed cells on glass-bottom dish A2 Culture to 50-70% confluency A1->A2 B1 Wash cells with PBS A2->B1 A3 Prepare this compound staining solution B2 Incubate with This compound (10-50 nM) A3->B2 B1->B2 B3 Incubate for 3-16 hours at 37°C B2->B3 C1 Wash cells 2-3 times B3->C1 C2 Add fresh imaging medium C1->C2 C3 Image with fluorescence microscope (Cy5 filters) C2->C3 D1 Image processing C3->D1 D2 Quantify fluorescence intensity D1->D2 D3 Analyze receptor distribution D2->D3

Caption: Experimental workflow for this compound staining.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence - Incomplete removal of unbound probe.- this compound concentration is too high.- Increase the number and duration of wash steps.- Optimize the this compound concentration by performing a titration experiment.
Weak Fluorescence Signal - Low receptor expression in the chosen cell line.- Insufficient incubation time.- Photobleaching.- Use a cell line with known high expression of M2R.- Increase the incubation time.- Use an anti-fade mounting medium for fixed cells.- Minimize exposure to excitation light during imaging.
Cell Death or Detachment - Phototoxicity from excessive light exposure.- Toxicity of the this compound probe at high concentrations.- Reduce the intensity and duration of light exposure.- Use a lower concentration of this compound.- Ensure cells are healthy before starting the experiment.

References

Application Notes and Protocols for Labeling M2 Muscarinic Acetylcholine Receptors with DIBA-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating a variety of physiological functions, particularly in the cardiovascular and central nervous systems. Understanding the localization, trafficking, and pharmacology of M2R is paramount for the development of novel therapeutics. DIBA-Cy5 is a potent and selective fluorescent antagonist for the M2 receptor, enabling researchers to visualize and quantify these receptors in live and fixed cells.[1][2] This document provides detailed protocols for the fluorescent labeling of M2 receptors using this compound, along with application notes for microscopy and binding assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for M2 receptor labeling, providing a basis for experimental design and data interpretation.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) 1.80 nMCHO cells expressing human M2R (CHO-hM2R)[1][2]
Selectivity ~100-fold higher affinity for M2R over M1RCHO cells expressing human M1R and M2R[1]
Excitation Wavelength (Ex) ~650 nmN/A[1]
Emission Wavelength (Em) ~670 nmN/A[1]

M2 Receptor Signaling Pathways

M2 receptors primarily couple to the Gi/o family of G proteins. Upon agonist binding, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[5]

Recent studies have also elucidated non-canonical, G protein-independent signaling pathways for the M2 receptor. These pathways can be mediated by β-arrestin or the Gβγ subunits, influencing downstream effectors like the PI3K/Akt pathway and the mTORC1 complex.[6][7]

Below are diagrams illustrating the canonical and non-canonical M2 receptor signaling pathways.

M2R_Canonical_Signaling M2R M2 Receptor Gi Gi/o Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits GIRK GIRK Channel Gi->GIRK βγ activates GTP GTP Gi->GTP Binds GDP GDP Gi->GDP cAMP cAMP AC->cAMP Produces ATP ATP AC->ATP Converts K_ion_out GIRK->K_ion_out K+ Efflux Agonist Agonist (e.g., Acetylcholine) Agonist->M2R PKA PKA cAMP->PKA ATP->cAMP K_ion_in K_ion_in->GIRK

Caption: Canonical M2 Receptor Signaling Pathway.

M2R_NonCanonical_Signaling M2R M2 Receptor Gi Gi/o Protein (αβγ) M2R->Gi BetaArrestin β-Arrestin M2R->BetaArrestin PI3K PI3K Gi->PI3K βγ activates Agonist Agonist Agonist->M2R BetaArrestin->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellularResponse Modulation of Proliferation & Differentiation mTORC1->CellularResponse Live_Cell_Labeling_Workflow Start CHO-hM2R Cells on Coverslip Wash1 Wash with Assay Buffer Start->Wash1 Incubate Incubate with this compound (e.g., 10-50 nM, 3-5 hours) Wash1->Incubate Wash2 Wash with Assay Buffer (3x) Incubate->Wash2 Image Image with Fluorescence Microscope Wash2->Image Competitive_Binding_Workflow Start Prepare Serial Dilution of Unlabeled Competitor AddCompetitor Add Competitor Dilutions Start->AddCompetitor AddCells Add CHO-hM2R Cells/ Membranes to Plate AddCells->AddCompetitor AddDIBA Add this compound (Constant Concentration, ~Kd) AddCompetitor->AddDIBA Incubate Incubate to Reach Equilibrium AddDIBA->Incubate Wash Wash to Remove Unbound Ligands (for whole cells) Incubate->Wash Read Read Fluorescence Intensity Wash->Read Analyze Analyze Data (IC50, Ki) Read->Analyze

References

Application Notes and Protocols for DIBA-Cy5 in Studying Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DIBA-Cy5, a novel fluorescent antagonist, for the detailed study of receptor internalization, focusing on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This document includes detailed protocols for live-cell imaging and flow cytometry, quantitative data on this compound and the Cy5 fluorophore, and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a fluorescent antagonist constructed from a DIBA (dibenzo[b,f][1][2]oxazepine) derivative and the cyanine (B1664457) 5 (Cy5) fluorophore. It exhibits high binding affinity and selectivity for the M2 muscarinic acetylcholine receptor (M2R), making it an excellent tool for visualizing and quantifying M2R trafficking and internalization in living cells.[3] The Cy5 fluorophore, a far-red dye, offers the advantage of minimizing autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in imaging experiments.[4]

Quantitative Data

For effective experimental design, it is crucial to understand the properties of this compound and its constituent fluorophore, Cy5.

Table 1: Properties of this compound

PropertyValueReference
Target ReceptorM2 Muscarinic Acetylcholine Receptor (M2R)[3]
Binding Affinity (Kd) for M2R1.80 nM[3]
Binding Affinity (Kd) for M1R104.5 nM[3]
Mode of ActionAntagonist[3]

Table 2: Spectral and Photophysical Properties of Cy5

PropertyValueReference
Excitation Maximum (λex)~649-651 nm[4]
Emission Maximum (λem)~666-670 nm[4]
Molar Extinction Coefficient>250,000 M⁻¹cm⁻¹
Quantum Yield~0.2-0.3 (environment dependent)
PhotostabilityModerate (photobleaching can occur with intense or prolonged excitation)[5]

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

Activation of the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. The following diagram illustrates the canonical signaling pathway.

M2R_Signaling_Pathway cluster_cytosol Cytosol M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse Phosphorylates targets leading to Ligand Acetylcholine (or other agonist) Ligand->M2R

M2 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for studying M2 receptor internalization using this compound.

Protocol 1: Live-Cell Imaging of M2 Receptor Internalization

This protocol details the visualization of M2 receptor internalization in real-time using confocal microscopy.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow A 1. Cell Culture Seed cells expressing M2R onto glass-bottom dishes B 2. Cell Labeling Incubate cells with this compound at 37°C A->B C 3. Washing Wash cells to remove unbound this compound B->C D 4. Agonist Stimulation Treat cells with an M2R agonist (e.g., carbachol) C->D E 5. Live-Cell Imaging Acquire time-lapse images using a confocal microscope D->E F 6. Image Analysis Quantify the internalization of this compound fluorescence E->F

Live-Cell Imaging Workflow

Materials:

  • Cells expressing M2 receptors (e.g., CHO-M2 or HEK293-M2 cells)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • This compound

  • M2R agonist (e.g., Carbachol)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Confocal microscope with environmental control (37°C, 5% CO2) and a Cy5-compatible laser line (e.g., 633 nm or 647 nm) and emission filter (e.g., 660/20 nm bandpass).[4]

Procedure:

  • Cell Preparation:

    • Seed M2R-expressing cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Labeling:

    • Prepare a working solution of this compound in pre-warmed imaging buffer (e.g., HBSS or phenol (B47542) red-free medium). The optimal concentration should be determined empirically but a starting range of 10-100 nM is recommended.

    • Wash the cells twice with pre-warmed imaging buffer.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with pre-warmed imaging buffer to remove unbound this compound.

  • Agonist-Induced Internalization:

    • Prepare a 2X stock solution of the M2R agonist (e.g., 2 µM carbachol (B1668302) for a final concentration of 1 µM) in imaging buffer.

    • Acquire a baseline image of the cells before adding the agonist.

    • Carefully add an equal volume of the 2X agonist solution to the imaging dish.

  • Live-Cell Imaging:

    • Immediately begin acquiring time-lapse images using the confocal microscope.

    • Use the 633 nm or 647 nm laser for excitation and collect the emission between 660-680 nm.

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio and a sensitive detector.[6]

    • Acquire images every 1-5 minutes for a total duration of 30-60 minutes.

  • Image Analysis:

    • Quantify the internalization by measuring the fluorescence intensity in intracellular vesicles over time compared to the plasma membrane. Image analysis software (e.g., ImageJ/Fiji) can be used to segment the cell and quantify the fluorescence in different compartments.

Protocol 2: Flow Cytometry Analysis of M2 Receptor Internalization

This protocol provides a quantitative method to measure receptor internalization across a cell population.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow A 1. Cell Preparation Harvest M2R-expressing cells and prepare a single-cell suspension B 2. This compound Labeling Incubate cells with this compound on ice to label surface receptors A->B C 3. Washing Wash cells to remove unbound this compound B->C D 4. Agonist Stimulation Incubate cells with M2R agonist at 37°C for various time points C->D E 5. Signal Quenching (Optional) Use a membrane-impermeant quencher to quench surface fluorescence D->E F 6. Flow Cytometry Analysis Analyze the internalized Cy5 fluorescence E->F

Flow Cytometry Workflow

Materials:

  • M2R-expressing cells

  • Complete cell culture medium

  • This compound

  • M2R agonist (e.g., Carbachol)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Optional: Membrane-impermeant quencher for Cy5 (e.g., Trypan Blue)

  • Flow cytometer with a 633 nm or 647 nm laser and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Harvest M2R-expressing cells and prepare a single-cell suspension in cold FACS buffer.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • This compound Labeling of Surface Receptors:

    • Incubate the cells with an optimized concentration of this compound (e.g., 50-200 nM) in cold FACS buffer for 30-60 minutes on ice to prevent internalization. Protect from light.

  • Washing:

    • Wash the cells three times with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound this compound.

  • Agonist-Induced Internalization:

    • Resuspend the labeled cells in pre-warmed culture medium.

    • Add the M2R agonist to the desired final concentration.

    • Incubate the cells at 37°C for different time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point should be kept on ice.

  • Stopping Internalization:

    • At each time point, stop the internalization process by adding an excess of cold PBS and placing the tubes on ice.

  • Quenching of Surface Fluorescence (Optional but Recommended):

    • To specifically measure the internalized fluorescence, add a membrane-impermeant quencher like Trypan Blue (0.2% final concentration) to the cell suspension just before analysis. This will quench the fluorescence of the this compound that remains on the cell surface.[7]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 633 nm or 647 nm laser and collect the emission in the Cy5 channel.

    • The increase in the mean fluorescence intensity (MFI) of the cell population over time (especially with quenching) corresponds to the amount of internalized this compound-bound receptors.

Troubleshooting and Optimization

  • Low Signal-to-Noise Ratio:

    • Optimize the concentration of this compound. High concentrations can lead to non-specific binding and increased background.[4]

    • Ensure thorough washing to remove unbound probe.

    • Use a high-quality imaging medium with low autofluorescence.

    • Optimize microscope settings (e.g., detector gain, pinhole size) to maximize signal collection and minimize background.[6]

  • Photobleaching:

    • Use the lowest possible laser power and exposure time.[5]

    • Acquire images at longer intervals if the temporal resolution is not critical.

    • Consider using an anti-fade reagent in the imaging medium, if compatible with live-cell imaging.

  • Cell Health:

    • Maintain cells at 37°C and 5% CO2 during imaging.

    • Use a buffered imaging medium to maintain physiological pH.

    • Monitor cell morphology throughout the experiment for any signs of stress or toxicity.

By following these detailed application notes and protocols, researchers can effectively employ this compound to gain valuable insights into the dynamics of M2 receptor internalization, contributing to a deeper understanding of its role in health and disease and facilitating the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Imaging of M2 Muscarinic Acetylcholine Receptors with DIBA-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R) plays a crucial role in regulating cardiac function, and its dysregulation is implicated in various cardiovascular diseases. Non-invasive in vivo imaging of M2 receptors is a valuable tool for studying their distribution, density, and response to therapeutic interventions. DIBA-Cy5 is a fluorescent antagonist designed for the specific and high-affinity targeting of M2 receptors. It is composed of DIBA (a potent M2-selective antagonist) conjugated to the near-infrared fluorescent dye Cyanine (B1664457) 5 (Cy5).[1] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo imaging studies.

Quantitative Data

The binding affinity and selectivity of DIBA and its fluorescent conjugate, this compound, are critical parameters for its use as an in vivo imaging agent. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for Muscarinic Receptors

LigandReceptor SubtypeBinding Affinity (Kd in nM)
This compoundM21.80
This compoundM1104.5

Data obtained from in vitro binding assays.[1]

Table 2: Binding Affinity of Unconjugated DIBA for Muscarinic Receptors

LigandReceptor SubtypeBinding Affinity (Ki in nM)
DIBAM14
DIBAM20.3
DIBAM311
DIBAM42

Data from radioligand competition studies.[2]

M2 Muscarinic Receptor Signaling Pathway

M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi). Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the inhibitory effects of M2 receptor stimulation, such as slowing the heart rate.[3] Additionally, the βγ subunits of the G-protein can modulate other effectors, and non-canonical signaling pathways involving β-arrestin and the PI3K/Akt/mTOR pathway have also been described.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds G_protein Gi/o Protein (α, β, γ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

M2 Receptor Canonical Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for in vivo imaging experiments using this compound. Optimization may be required depending on the specific animal model and imaging system.

Protocol 1: In Vivo Fluorescence Imaging of M2 Receptors

1. Animal Preparation: a. House mice (e.g., healthy Balb/c or a disease model) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. b. To minimize autofluorescence, switch the mice to a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[4] c. On the day of imaging, anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) delivered via a nose cone. d. Shave the fur from the area of interest (e.g., the thoracic region for cardiac imaging) to reduce light scattering and improve signal detection.

2. Probe Preparation and Administration: a. Reconstitute this compound in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, followed by dilution in PBS. The final concentration of the vehicle components should be non-toxic. b. The optimal dose of this compound should be determined empirically. A starting dose of 1-5 nmol per mouse is recommended, based on typical doses for other Cy5-labeled probes.[4] c. Administer the this compound solution via intravenous (tail vein) injection. The injection volume should typically be around 100 µL.

3. In Vivo Imaging Procedure: a. Place the anesthetized mouse on the imaging stage of a suitable in vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy). b. Maintain anesthesia throughout the imaging session. c. Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 1 h, 4 h, 8 h, and 24 h) to determine the optimal imaging window and assess the pharmacokinetics of the probe. d. Use appropriate filter sets for Cy5, typically with an excitation wavelength around 640 nm and an emission wavelength around 680 nm.[4] e. Acquire a white-light or photographic image to co-register with the fluorescence image for anatomical reference.

4. Data Analysis: a. Use the imaging system's software to draw regions of interest (ROIs) over the target organ (e.g., heart) and other major organs. b. Quantify the average fluorescence intensity within each ROI at each time point. c. The signal-to-background ratio can be calculated by dividing the fluorescence intensity of the target organ by that of a background region (e.g., muscle).

Protocol 2: Ex Vivo Biodistribution Analysis

1. Tissue Collection: a. At the final imaging time point (or at selected intermediate time points in separate cohorts of animals), euthanize the mouse by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). b. To remove blood from the vasculature and reduce background fluorescence from the probe in circulation, perform a cardiac perfusion with cold, sterile saline. c. Carefully dissect the major organs of interest (e.g., heart, lungs, liver, spleen, kidneys, brain).

2. Ex Vivo Imaging: a. Arrange the dissected organs on a non-fluorescent surface within the in vivo imaging system. b. Acquire a fluorescence image of the organs using the same imaging parameters as for the in vivo scans.

3. Quantitative Biodistribution Analysis: a. Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity. b. To express the biodistribution as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of this compound. c. Weigh each organ. d. Convert the fluorescence intensity of each organ to the amount of this compound using the standard curve. e. Calculate the %ID/g for each organ using the following formula: %ID/g = (Amount of probe in organ / Injected dose of probe) / Weight of organ (g) * 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo imaging study using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging & Analysis Animal_Prep Animal Preparation (Diet, Anesthesia, Shaving) Injection Intravenous Injection of this compound Animal_Prep->Injection Probe_Prep This compound Probe Preparation Probe_Prep->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->InVivo_Imaging Euthanasia Euthanasia & Perfusion InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Data_Analysis Quantitative Analysis (%ID/g) ExVivo_Imaging->Data_Analysis

In Vivo Imaging Workflow with this compound

Expected Results and Interpretation

  • In Vivo Imaging: A successful in vivo imaging experiment with this compound should show a time-dependent accumulation of the fluorescent signal in organs known to have high M2 receptor expression, such as the heart. The signal in these target organs should be significantly higher than in background tissues. In studies of disease models, alterations in M2 receptor density may be reflected by changes in the fluorescence signal intensity compared to control animals.

  • Ex Vivo Biodistribution: The ex vivo analysis provides a more precise quantification of the probe's distribution. High %ID/g values are expected in the heart, confirming the in vivo findings. The biodistribution profile will also reveal the clearance pathways of the probe, with significant accumulation in organs like the liver and kidneys indicating hepatobiliary and renal clearance, respectively.

Troubleshooting

  • Low Signal-to-Background Ratio:

    • Ensure the mice have been on a low-fluorescence diet for a sufficient period.

    • Optimize the dose of this compound; a higher dose may increase the signal, but could also increase background.

    • Adjust imaging parameters, such as increasing the exposure time, but be mindful of potential photobleaching.

    • Confirm the functionality of the imaging system and the stability of the this compound probe.

  • High Non-Specific Binding:

    • High fluorescence signals in non-target organs may indicate non-specific uptake.

    • The inclusion of a blocking experiment, where a non-fluorescent M2 receptor antagonist is administered prior to this compound, can help to confirm the specificity of the signal. A significant reduction in the target organ signal after blocking would indicate M2 receptor-specific binding.

  • Rapid Signal Decay:

    • If the fluorescence signal diminishes too quickly for optimal imaging, this may be due to rapid clearance of the probe.

    • Shorter imaging time points should be included to capture the peak signal.

    • The formulation of the probe could be modified to improve its pharmacokinetic profile, although this is beyond the scope of a standard imaging protocol.

Conclusion

This compound is a promising fluorescent probe for the in vivo imaging of M2 muscarinic acetylcholine receptors. Its high affinity and selectivity for M2 receptors, combined with the favorable near-infrared properties of the Cy5 dye, make it a valuable tool for preclinical research in cardiology, pharmacology, and drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their in vivo imaging studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DIBA-Cy5 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIBA-Cy5 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this fluorescent antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent antagonist composed of DIBA (a muscarinic acetylcholine (B1216132) receptor antagonist) linked to a Cyanine5 (Cy5) fluorophore. Its primary application is to bind with high affinity and selectively to the M2 muscarinic acetylcholine receptor (M2R), enabling visualization and analysis of these receptors in cells and tissues.[1] It is particularly useful for fluorescent imaging and binding assays.

Q2: What are the spectral properties of this compound?

As a Cy5-based probe, this compound is a far-red fluorescent dye. It typically has an excitation maximum around 649-651 nm and an emission maximum around 666-670 nm.[1] It can be efficiently excited by common laser lines such as the 633 nm HeNe laser or the 647 nm Krypton/Argon laser.

Q3: How does this compound differ from antibody-based staining for the M2 receptor?

This compound is a small molecule antagonist that directly binds to the M2 receptor. This is different from antibody-based staining (immunofluorescence), which involves a primary antibody that recognizes the receptor and often a secondary antibody conjugated to a fluorophore. Direct staining with this compound can offer a more direct and potentially less disruptive method of labeling the receptor.

Q4: What are the key advantages of using a far-red dye like Cy5?

Using a far-red dye like Cy5 helps to minimize issues with autofluorescence, which is common in biological samples and is most prominent in the blue and green spectral regions. By shifting the excitation and emission wavelengths to the far-red, the specific signal from this compound can be more clearly distinguished from background noise, leading to an improved signal-to-noise ratio.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult.

Possible Cause Recommended Solution
Concentration of this compound is too high. Perform a concentration titration to determine the optimal concentration that provides a strong specific signal with minimal background. Start with a low concentration (e.g., 10 nM) and incrementally increase it.
Insufficient washing. Increase the number and/or duration of wash steps after incubation with this compound to ensure all unbound probe is removed. Use a suitable buffer like PBS with a small amount of a gentle detergent (e.g., 0.05% Tween-20).
Sample autofluorescence. Image an unstained control sample using the same imaging parameters to assess the level of endogenous autofluorescence. If high, consider using a mounting medium with antifade and background-reducing properties.
Non-specific binding to other cellular components. Include a blocking step in your protocol. While typically used for antibodies, a blocking buffer (e.g., 1-5% BSA in PBS) can sometimes reduce non-specific binding of fluorescent small molecules.
Issue 2: Weak or No Signal

A weak or absent signal can be due to several factors related to the staining protocol or the sample itself.

Possible Cause Recommended Solution
Concentration of this compound is too low. If you have already performed a titration and the signal is still weak, try a higher concentration range.
Suboptimal incubation time or temperature. Optimize the incubation time and temperature. Longer incubation times (e.g., up to 16 hours) may be necessary for sufficient binding.[1] Incubating at 4°C overnight can sometimes reduce non-specific binding while allowing for specific binding to occur.
Low expression of M2 receptors in the sample. Confirm the expression of M2 receptors in your cell or tissue type through other methods like western blotting or qPCR. Include a positive control cell line or tissue known to express high levels of M2R.
Photobleaching. Minimize the exposure of your sample to the excitation light. Use the lowest laser power necessary to obtain a signal and keep exposure times short. The use of an antifade mounting medium is highly recommended.
Incorrect imaging settings. Ensure you are using the correct laser line for excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter for Cy5 (e.g., a long-pass filter around 660 nm).

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, receptor expression levels, and the specific experimental conditions. It is crucial to perform a titration for each new experimental setup. The following table summarizes reported concentration ranges.

ApplicationConcentration RangeIncubation TimeReference
M2R Binding Assays0.01 nM - 1 µM5 hours[1]
Competitive Binding Assays10 nM3 hours[1]
Direct Staining of M2R in Tissue50 nM16 hours[1]

Experimental Protocols

Protocol: Staining of Cultured Cells with this compound

This protocol provides a general workflow for staining adherent cultured cells with this compound.

Materials:

  • Adherent cells cultured on coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on coverslips or imaging plates and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. If targeting cell surface receptors, this step can be omitted.

  • Washing: If permeabilized, wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • This compound Incubation: Dilute the this compound stock solution to the desired final concentration in blocking buffer. Protect from light. Remove the blocking buffer from the cells and add the this compound solution. Incubate for the desired time (e.g., 3 hours to overnight) at room temperature or 4°C, protected from light.

  • Washing: Wash the cells three to five times with PBS (or PBS with 0.05% Tween-20) for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, a nuclear counterstain such as DAPI can be applied.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.

Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DIBA_Cy5 This compound M2R M2 Receptor DIBA_Cy5->M2R Antagonist Binding G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream

Caption: M2 muscarinic receptor signaling pathway antagonism by this compound.

Experimental Workflow for this compound Staining

DIBA_Cy5_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 block Blocking (e.g., 1% BSA) wash2->block stain Incubate with This compound block->stain wash3 Wash with PBS/Tween-20 stain->wash3 mount Mount with Antifade Medium wash3->mount image Fluorescence Microscopy mount->image

Caption: General experimental workflow for this compound staining of cultured cells.

References

DIBA-Cy5 signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIBA-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio when using this novel fluorescent antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent antagonist designed for the type-2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] It is composed of a DIBA-alkyne (a dibenzodiazepinone-type antagonist), a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[1] Its primary application is as a fluorescent ligand for studying M2 receptors, enabling direct visualization and quantification of these receptors in various experimental systems, such as the sinoatrial node of a mouse heart.[1]

Q2: What are the spectral properties of this compound?

This compound inherits its fluorescent properties from the Cy5 dye. The approximate spectral properties are:

PropertyWavelength (nm)
Excitation Maximum~650
Emission Maximum~670

These values are typical for Cy5 and may vary slightly for the this compound conjugate.

Q3: I am observing a high background signal in my imaging experiment. What are the potential causes and solutions?

High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio. The primary causes and troubleshooting steps are outlined in the table below.

Potential CauseTroubleshooting Steps
Excess this compound Concentration Perform a concentration titration to determine the optimal concentration that provides a strong specific signal with minimal background. A recommended starting range is 30 to 100 nM.[2]
Non-Specific Binding - Inadequate Blocking: Use an appropriate blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for at least 1 hour before adding this compound.[3] - Insufficient Washing: Increase the number and/or duration of wash steps after incubation with this compound to remove unbound probe. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween 20).[3]
Cellular Autofluorescence Image an unstained control sample under the same conditions to assess the level of autofluorescence. Since Cy5 is in the far-red spectrum, autofluorescence is typically lower compared to shorter wavelength dyes.[3]
Dead Cells Dead cells can exhibit non-specific staining. Use a viability dye to exclude dead cells from your analysis. It is also recommended to use cell cultures that are approaching confluence rather than those that have been confluent for an extended period.[2]
Contaminants in Solution Ensure all buffers and solutions are freshly prepared and filtered to remove any fluorescent contaminants.

Q4: My this compound signal is weak or fading quickly. What could be the problem?

A weak or rapidly diminishing signal is often due to low target expression, photobleaching, or quenching.

Potential CauseTroubleshooting Steps
Low M2 Receptor Expression Confirm the expression of M2 receptors in your cell line or tissue model using a validated method like western blotting or qPCR.
Photobleaching - Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[4] - Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium to protect the Cy5 fluorophore from photobleaching.[5] - Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer to reduce the formation of reactive oxygen species that can damage the fluorophore.[4][6]
Fluorescence Quenching Certain substances can quench Cy5 fluorescence. Ensure your imaging buffer does not contain quenching agents. For example, Tris-based buffers have been shown to reduce the fluorescence signal of Cy5-labeled antibodies compared to PBS.

Troubleshooting Guide: Step-by-Step Problem Resolution

This guide provides a logical workflow for diagnosing and resolving common issues encountered during this compound experiments.

Troubleshooting_Workflow Start Start: Poor Signal-to-Noise Ratio High_Background Is the background signal high? Start->High_Background Weak_Signal Is the specific signal weak or absent? High_Background->Weak_Signal No Optimize_Concentration Optimize this compound Concentration (Titration) High_Background->Optimize_Concentration Yes Verify_Receptor_Expression Verify M2 Receptor Expression (e.g., Western Blot, qPCR) Weak_Signal->Verify_Receptor_Expression Yes End End: Improved Signal-to-Noise Ratio Weak_Signal->End No Improve_Washing Increase Wash Steps (Number and Duration) Optimize_Concentration->Improve_Washing Check_Blocking Optimize Blocking Step (Buffer and Incubation Time) Improve_Washing->Check_Blocking Assess_Autofluorescence Image Unstained Control to Assess Autofluorescence Check_Blocking->Assess_Autofluorescence Assess_Autofluorescence->End Optimize_Imaging Optimize Imaging Parameters (Laser Power, Exposure Time) Verify_Receptor_Expression->Optimize_Imaging Use_Antifade Use Antifade Mounting Medium Optimize_Imaging->Use_Antifade Check_Buffer_Composition Check for Quenching Agents in Imaging Buffer Use_Antifade->Check_Buffer_Composition Check_Buffer_Composition->End

Caption: A troubleshooting workflow for improving this compound signal-to-noise ratio.

Experimental Protocols

Protocol: Live Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cells expressing M2 receptors cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Imaging Buffer (e.g., phenol (B47542) red-free cell culture medium or HBSS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.

  • Blocking: Add the blocking buffer to the cells and incubate for 1 hour at 37°C. This step helps to minimize non-specific binding.

  • This compound Incubation:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 50 nM) in pre-warmed imaging buffer.

    • Remove the blocking buffer and add the this compound solution to the cells.

    • Incubate for the desired time (e.g., 16 hours) at 37°C, protected from light.[1]

  • Washing: Remove the this compound solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Protocol: Competitive Binding Assay

This assay can be used to determine the binding affinity of an unlabeled compound for the M2 receptor by measuring its ability to displace this compound.

Materials:

  • Cells or membrane preparations expressing M2 receptors

  • This compound

  • Unlabeled competitor compound

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7]

  • 96-well plate

Procedure:

  • Preparation:

    • Prepare a series of dilutions of the unlabeled competitor compound in assay buffer.

    • Prepare a solution of this compound in assay buffer at a constant concentration (typically at or below its Kd, e.g., 1.80 nM).[1]

  • Assay Setup: In a 96-well plate, add:

    • A fixed amount of M2 receptor-expressing cells or membranes.

    • Increasing concentrations of the unlabeled competitor compound.

    • The fixed concentration of this compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 3 hours), protected from light.[1]

  • Detection: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings for Cy5.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data can be fitted to a suitable model to determine the IC50 of the competitor, from which the inhibition constant (Ki) can be calculated.

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is an antagonist of the M2 muscarinic acetylcholine receptor (M2R), a G-protein coupled receptor. Understanding the downstream signaling of M2R can provide context for your experimental results.

M2R_Signaling_Pathway M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates beta_arrestin β-Arrestin M2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K βγ subunits modulate cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Promotion of Differentiation) PKA->Cellular_Response Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Cellular_Response Leads to beta_arrestin->PI3K Modulates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Blocks

Caption: Simplified signaling pathways downstream of the M2 muscarinic acetylcholine receptor.

The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cAMP levels.[8][9] Non-canonical pathways can involve β-arrestin and the βγ subunits of the G-protein, which can modulate the PI3K/Akt/mTORC1 pathway.[10][11] These signaling cascades ultimately influence cellular processes such as proliferation and differentiation.[8][11]

References

solving DIBA-Cy5 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIBA-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other common issues encountered when working with this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent antagonist designed to target the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3][4] It is composed of a DIBA-alkyne (a dibenzodiazepinone derivative), a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[1][2][3] This molecule serves as a fluorescent probe for studying M2R in various applications, including fluorescence microscopy and binding assays.[1]

Q2: Why am I experiencing solubility issues with this compound in my aqueous buffer?

The solubility challenges with this compound primarily stem from the Cyanine5 (Cy5) component. Standard Cy5 is a non-sulfonated cyanine (B1664457) dye, which is known for its limited solubility in aqueous solutions and tendency to aggregate.[5][6][7][8] While the polyethylene glycol (PEG) linker in this compound is included to improve water solubility, precipitation can still occur, especially at higher concentrations or in certain buffer conditions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][8] this compound is reported to be soluble in DMSO at concentrations up to 10 mM.[2]

Q4: Can I use buffers containing primary amines, like TRIS, with this compound?

If you are using a reactive form of this compound for conjugation (e.g., with an NHS ester), you should avoid buffers containing primary amines, such as TRIS or glycine. These buffers will compete with your target molecule for reaction with the dye.[9][10] For non-conjugation experiments, such as receptor binding assays, TRIS buffers can be used, but solubility should still be carefully monitored.

Q5: How does pH affect the stability and solubility of this compound?

Cy5 dyes are generally stable over a broad pH range, typically from 4 to 10.[11] However, for labeling reactions, a pH of 7.5 to 8.5 is often recommended to ensure the reactivity of primary amines.[10][12] Extreme pH values should be avoided to prevent degradation of the dye. Solubility may also be pH-dependent, and it is advisable to test solubility at the intended working pH.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting this compound stock solution into aqueous buffer.

This is a common issue arising from the hydrophobic nature of the Cy5 dye.

Root Cause Analysis:

  • High Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.

  • Insufficient Mixing: Rapid addition of the DMSO stock to the buffer without adequate mixing can cause localized high concentrations and precipitation.

  • Buffer Composition: The ionic strength and composition of the buffer can influence the solubility of the dye.

Solutions:

Solution IDDescriptionRecommended Action
S1-A Reduce Final Concentration Decrease the final working concentration of this compound in your experiment.
S1-B Use a Co-solvent Maintain a small percentage of DMSO (e.g., 0.1% - 1%) in your final working solution to aid solubility. Ensure this concentration is compatible with your experimental system.
S1-C Improve Mixing Technique Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
S1-D Incorporate a Surfactant Add a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01% - 0.05%) to the buffer to help prevent aggregation. Compatibility with your assay should be verified.
S1-E Sonication Briefly sonicate the final solution in a water bath sonicator to help dissolve any small aggregates that may have formed.
Issue 2: Low or inconsistent fluorescent signal.

This can be a result of aggregation, quenching, or degradation of the this compound.

Root Cause Analysis:

  • Aggregation: Aggregated dye molecules can exhibit self-quenching, leading to a reduced fluorescent signal.

  • Photobleaching: Excessive exposure to excitation light can cause irreversible damage to the fluorophore.

  • Degradation: The dye may have degraded due to improper storage or harsh experimental conditions.

Solutions:

Solution IDDescriptionRecommended Action
S2-A Prevent Aggregation Follow the steps outlined in Issue 1 to prevent aggregation. Consider using a sulfonated version of Cy5 if your experimental design allows for custom synthesis, as these are less prone to aggregation.
S2-B Minimize Photobleaching Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for microscopy applications.
S2-C Proper Storage Store the this compound stock solution at -20°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
S2-D Verify Dye Integrity Check the absorbance and emission spectra of your this compound solution to ensure it has not degraded. The expected excitation maximum for Cy5 is around 650 nm and the emission maximum is around 670 nm.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution:

    • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 1-10 mM.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution:

    • Determine the desired final concentration of this compound in your experimental buffer (e.g., PBS, HEPES).

    • It is recommended to perform a serial dilution. First, dilute the DMSO stock solution into your experimental buffer to an intermediate concentration.

    • Add the intermediate dilution to the final volume of your experimental buffer while vortexing to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is kept to a minimum and is compatible with your cells or biological molecules.

Protocol 2: Testing this compound Solubility in a New Buffer
  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Set up a series of dilutions of the this compound stock solution in your chosen buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • For each concentration, prepare three replicates.

  • Incubate the solutions at your experimental temperature for 1-2 hours.

  • Visually inspect each solution for any signs of precipitation or cloudiness.

  • To quantify, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes.

  • Measure the absorbance of the supernatant at ~650 nm. A decrease in the linear relationship between concentration and absorbance indicates precipitation.

Visualizations

M2_Signaling_Pathway cluster_membrane Plasma Membrane M2R M2R G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->M2R Blocks ACh Acetylcholine (Agonist) ACh->M2R Activates ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Caption: M2 Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_working 2. Prepare Working Solution (in Assay Buffer) prep_stock->prep_working incubation 4. Incubate with This compound prep_working->incubation prep_cells 3. Prepare Cells/Tissue Expressing M2R prep_cells->incubation wash 5. Wash to Remove Unbound Probe incubation->wash imaging 6. Fluorescence Imaging (e.g., Confocal Microscopy) wash->imaging analysis 7. Image & Data Analysis imaging->analysis

Caption: Experimental workflow for using this compound.

References

how to prevent DIBA-Cy5 aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of DIBA-Cy5 in solution. The following information is based on the known properties of cyanine (B1664457) dyes, particularly Cy5, and the structural components of this compound.

Understanding this compound Aggregation

This compound is a fluorescent antagonist consisting of a dibenzodiazepinone (DIBA) moiety, a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[1][2][3] While the PEG linker is intended to improve solubility, the hydrophobic nature of the Cy5 dye can still lead to aggregation under certain conditions.[4][5] Aggregation can cause a variety of issues in experimental assays, including decreased fluorescence intensity (quenching), shifts in absorption and emission spectra, and precipitation of the dye, ultimately leading to inaccurate and unreliable results.

The primary cause of cyanine dye aggregation is intermolecular interactions, such as van der Waals forces and π-π stacking between the aromatic rings of the dye molecules.[1] Factors that influence these interactions and thus aggregation include:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions.

  • Solvent: The polarity and type of solvent play a crucial role. Aqueous buffers can promote aggregation of hydrophobic dyes.

  • Ionic Strength: High salt concentrations can either promote or decrease aggregation depending on the specific dye and salt.

  • pH: The pH of the solution can affect the charge of the dye molecule and its tendency to aggregate.

  • Temperature: Temperature can influence the solubility and the kinetics of aggregation.

  • Presence of Biomolecules: Interactions with proteins or nucleic acids can sometimes induce or prevent aggregation.

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to identifying and resolving this compound aggregation issues.

dot

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound aggregation?

A1: Visual signs of aggregation can range from a slight cloudiness or haziness in the solution to the formation of visible precipitates. In many cases, especially at lower concentrations, aggregation may not be visible to the naked eye and can only be detected through spectroscopic methods.

Q2: How can I detect this compound aggregation spectroscopically?

A2: Aggregation of cyanine dyes like Cy5 can be detected by changes in their absorbance and fluorescence spectra. H-aggregates, a common type of aggregate for Cy5, typically show a blue-shift (hypsochromic shift) in the absorbance maximum and significant fluorescence quenching. J-aggregates, which are less common for Cy5 in aqueous solution, exhibit a red-shift (bathochromic shift) to longer wavelengths.[6]

Q3: What is the recommended solvent for dissolving and storing this compound?

Q4: Can I use sonication to break up this compound aggregates?

A4: Sonication can be a temporary solution to disperse existing aggregates. However, it does not address the underlying cause of aggregation. If the solution conditions are favorable for aggregation, the particles are likely to re-form over time. Therefore, sonication should be used in conjunction with other preventative measures.

Q5: Are there any additives that can help prevent this compound aggregation?

A5: Yes, certain additives can help prevent the aggregation of fluorescent dyes. These include non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%). These surfactants can help to solubilize the dye and prevent hydrophobic interactions. Another option is the use of cyclodextrins, which can encapsulate the hydrophobic dye molecule and increase its solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the recommended procedure for preparing diluted working solutions of this compound from a concentrated stock to minimize aggregation.

Materials:

  • This compound solid

  • High-quality, anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Centrifuge briefly to pellet any undissolved material.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • To prepare the working solution, add the stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the dye that can promote aggregation.

    • Ensure the final concentration of DMSO in the working solution is minimal (ideally <1%) and compatible with your experimental system.

Protocol 2: Spectroscopic Analysis of this compound Aggregation

This protocol outlines how to use UV-Visible and fluorescence spectroscopy to assess the aggregation state of this compound.

Materials:

  • This compound solution to be tested

  • Quartz cuvettes

  • UV-Visible spectrophotometer

  • Fluorometer

Procedure:

  • UV-Visible Spectroscopy:

    • Acquire the absorbance spectrum of the this compound solution over a wavelength range that covers the expected monomer and aggregate absorption peaks (e.g., 500-700 nm).

    • The monomeric form of Cy5 typically has an absorption maximum around 650 nm.

    • The presence of a shoulder or a distinct peak at a shorter wavelength (e.g., ~600 nm) is indicative of H-aggregate formation.

  • Fluorescence Spectroscopy:

    • Excite the this compound solution at a wavelength where the monomer absorbs (e.g., 630 nm).

    • Record the fluorescence emission spectrum (e.g., 650-800 nm).

    • A significant decrease in fluorescence intensity (quenching) compared to a known non-aggregated standard at the same concentration is a strong indicator of aggregation.

Data Presentation

Table 1: Factors Influencing this compound Aggregation and Recommended Starting Conditions

ParameterGeneral Influence on AggregationRecommended Starting Conditions
Concentration Higher concentrations promote aggregation.Use the lowest concentration that provides an adequate signal-to-noise ratio.
Solvent Aqueous buffers can increase aggregation of hydrophobic dyes.Prepare stock solutions in anhydrous DMSO. Minimize the final DMSO concentration in aqueous buffers (<1%).
pH Can affect the charge and solubility of the dye. Cy5 is generally stable between pH 4-10.[7]Maintain a pH between 7.0 and 8.0 for most biological applications.
Ionic Strength High salt can either promote or reduce aggregation.Start with a standard physiological salt concentration (e.g., 150 mM NaCl) and adjust if aggregation is observed.
Temperature Lower temperatures can sometimes decrease solubility and promote aggregation.Perform experiments at a consistent and controlled temperature.
Additives Surfactants and cyclodextrins can prevent aggregation.If aggregation persists, consider adding 0.01-0.05% Tween® 20 or Triton™ X-100.

Table 2: Spectroscopic Indicators of this compound Aggregation

Spectroscopic ParameterMonomerH-AggregateJ-Aggregate
Absorbance Maximum (λmax) ~650 nmBlue-shifted (~600 nm)Red-shifted (>650 nm)
Fluorescence Emission StrongSeverely QuenchedStrong (red-shifted)

References

addressing autofluorescence in DIBA-Cy5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help researchers address the common issue of autofluorescence in DIBA-Cy5 experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound experiments?

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2][3] This inherent fluorescence can be problematic as it can mask the specific signal from your this compound probe, making it difficult to distinguish between your target signal and background noise.[1][4] This can lead to false positives and hinder accurate data interpretation.[4]

Q2: I am observing high background in the Cy5 channel. Is this definitely autofluorescence?

High background in the Cy5 channel can be due to several factors, including autofluorescence, non-specific binding of the this compound probe, or suboptimal imaging parameters.[5][6] To determine if autofluorescence is the culprit, it is crucial to include an unstained control sample in your experiment.[2][7] This control sample should undergo the exact same preparation and imaging protocol but without the addition of the this compound probe. If you observe fluorescence in this unstained sample, it is indicative of autofluorescence.

Q3: What are the common causes of autofluorescence in my samples?

Several factors can contribute to autofluorescence in your this compound experiments:

  • Fixation Method: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are a major cause of autofluorescence.[1][3][5][8] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[1][3]

  • Endogenous Fluorophores: Biological components such as collagen, elastin, NADH, and lipofuscin naturally fluoresce.[2][4][8][9] Red blood cells also exhibit strong autofluorescence due to their heme groups.[3][4]

  • Sample Preparation: Heating and dehydration of tissue samples can increase autofluorescence, particularly in the red spectrum.[1][3]

  • Culture Media and Vessels: Phenol red and other components in cell culture media can be fluorescent.[2] Additionally, some culture vessels, like those made of polystyrene, can contribute to background fluorescence.[2]

Q4: My this compound is a far-red probe. I thought this was supposed to reduce autofluorescence issues.

While it is true that autofluorescence is typically less intense in the far-red region of the spectrum, it is not always absent.[10] Aldehyde fixation, in particular, can induce autofluorescence that extends into the red and far-red channels.[1][3] Therefore, even when using a far-red probe like Cy5, it is still important to take steps to minimize autofluorescence.

Troubleshooting Guides

Issue: High background fluorescence observed in the unstained control sample.

This indicates the presence of autofluorescence. The following troubleshooting steps can help to reduce or eliminate it.

1. Optimization of Fixation Protocol

The choice of fixative and the fixation time can significantly impact the level of autofluorescence.

  • Reduce Fixation Time: Use the minimum fixation time necessary to adequately preserve the tissue or cell morphology.[1][3]

  • Choose a Milder Aldehyde Fixative: If aldehyde fixation is required, consider using paraformaldehyde instead of glutaraldehyde, as it generally produces less autofluorescence.[1][3]

  • Consider Alternative Fixatives: For some applications, especially for cell surface markers, chilled methanol (B129727) or ethanol (B145695) can be used as an alternative to aldehyde-based fixatives and may result in lower autofluorescence.[2][11]

Experimental Protocol: Methanol Fixation

  • Wash cells briefly with ice-cold PBS.

  • Aspirate the PBS and add ice-cold 100% methanol.

  • Incubate for 10 minutes at -20°C.

  • Remove the methanol and wash the cells three times with PBS for 5 minutes each.

  • Proceed with your this compound staining protocol.

2. Pre-Staining Treatments to Quench Autofluorescence

Several chemical treatments can be applied to your samples before staining to quench autofluorescence.

  • Sodium Borohydride (NaBH₄): This reducing agent can be effective at reducing aldehyde-induced autofluorescence.[1][11] However, its effectiveness can be variable.[3]

  • Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench autofluorescence from various sources, including lipofuscin.[3][10]

  • Trypan Blue: This dye can be used to quench autofluorescence, particularly in collagen-rich tissues.[10][11]

  • Copper Sulfate (B86663) (CuSO₄): Copper sulfate in an ammonium (B1175870) acetate (B1210297) buffer can also be used to reduce autofluorescence.[10]

Experimental Protocol: Sudan Black B Quenching

  • After fixation and washing, rehydrate your tissue sections or cells.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 10-30 minutes at room temperature.

  • Wash the samples extensively with PBS or 70% ethanol to remove excess SBB.

  • Proceed with your this compound staining protocol.

Table 1: Comparison of Common Autofluorescence Quenching Methods

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedSimple to useVariable effectiveness, can damage tissue
Sudan Black B Lipofuscin, general autofluorescenceHighly effectiveCan introduce a dark precipitate if not washed properly
Trypan Blue Collagen, general autofluorescenceEffective for specific tissuesCan have its own fluorescence in the far-red
Copper Sulfate General autofluorescenceEffective in some tissuesCan be washed out, leading to returning autofluorescence

3. Perfusion and Washing Steps

  • PBS Perfusion: For tissue samples, perfusing the animal with PBS prior to fixation can help to remove red blood cells, a significant source of autofluorescence.[1][3]

  • Thorough Washing: Ensure adequate washing steps after fixation and before staining to remove any residual fixative.[6]

4. Imaging and Image Analysis

  • Spectral Unmixing: If your imaging system has this capability, you can acquire a spectral signature of the autofluorescence from your unstained control and computationally subtract it from your this compound images.

  • Image Subtraction: A simpler approach is to acquire an image of an unstained region of your sample and subtract this background from your stained images.

Visual Guides

Below are diagrams illustrating the experimental workflow for addressing autofluorescence and the logical steps for troubleshooting.

G cluster_prep Sample Preparation cluster_quench Autofluorescence Quenching cluster_stain Staining and Imaging start Start with this compound Experiment Plan fixation Fixation Step (e.g., PFA) start->fixation washing1 Wash with PBS fixation->washing1 quenching Apply Quenching Agent (e.g., Sudan Black B) washing1->quenching washing2 Wash Extensively quenching->washing2 blocking Blocking Step washing2->blocking diba_cy5 This compound Incubation blocking->diba_cy5 washing3 Final Washes diba_cy5->washing3 imaging Image Acquisition washing3->imaging

Caption: Experimental workflow for reducing autofluorescence before this compound staining.

G start High Background in Cy5 Channel unstained_control Image Unstained Control start->unstained_control autofluorescence_present Fluorescence Present? unstained_control->autofluorescence_present no_autofluorescence No Autofluorescence (Troubleshoot non-specific binding) autofluorescence_present->no_autofluorescence No optimize_fixation Optimize Fixation (Time, Type) autofluorescence_present->optimize_fixation Yes apply_quenching Apply Quenching Agent (Sudan Black B, etc.) optimize_fixation->apply_quenching spectral_unmixing Use Spectral Unmixing apply_quenching->spectral_unmixing

Caption: Troubleshooting logic for high background in this compound experiments.

References

DIBA-Cy5 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of DIBA-Cy5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent antagonist composed of a DIBA (dibenzodiazepinone) moiety, a Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[1] It exhibits high binding affinity for the M2 muscarinic acetylcholine (B1216132) receptor (M2R). Its primary application is as a fluorescent ligand for studying M2 receptors, including direct staining in tissues and in binding assays to screen for M2R-targeting compounds.[1]

Q2: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored in the dark to prevent photobleaching. Long-term storage in a desiccated environment at -20°C or colder is recommended. When preparing solutions, it is advisable to make fresh solutions for each experiment and to store any stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability and fluorescence of this compound?

While Cy5 dyes are generally stable in a pH range of 4 to 10, extreme pH values should be avoided. Highly alkaline conditions (pH > 8) can lead to the degradation of the cyanine (B1664457) dye structure. For applications involving conjugation via NHS esters (if applicable to a variant of this compound), it is crucial to perform the reaction in an amine-free buffer at a slightly basic pH (7.5-8.0) to ensure the reactivity of the primary amines without significantly degrading the dye.

Q4: Is this compound susceptible to photobleaching?

Yes, like all cyanine dyes, the Cy5 fluorophore in this compound is susceptible to photobleaching upon prolonged exposure to excitation light. To mitigate this, it is crucial to minimize light exposure during storage, handling, and imaging. The use of antifade mounting media is highly recommended for microscopy applications.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when using this compound.

Issue 1: Low or No Fluorescent Signal
Possible Cause Recommended Solution
Degraded this compound Ensure proper storage conditions have been maintained (protection from light, appropriate temperature). Prepare fresh this compound solution from a new aliquot.
Incorrect Filter Set Verify that the microscope filter set is appropriate for Cy5, with an excitation maximum around 649 nm and an emission maximum around 670 nm.
Low Receptor Expression Confirm that the target cells or tissues express a sufficient level of the M2 receptor. Include a positive control with known high M2R expression.
Photobleaching Minimize exposure of the sample to the excitation light source. Use an antifade reagent in the mounting medium.
Suboptimal Staining Protocol Optimize incubation times and concentrations of this compound. Ensure all washing steps are performed adequately to remove any interfering substances.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Autofluorescence Image an unstained control sample to assess the level of endogenous fluorescence. Consider using a spectral unmixing tool if available. Aldehyde-based fixatives can increase autofluorescence; a quenching step with sodium borohydride (B1222165) or glycine (B1666218) may be necessary.[2]
Non-Specific Binding Increase the number and duration of washing steps after incubation with this compound.[2] Include a blocking step (e.g., with BSA or serum) before adding the fluorescent probe.[2]
This compound Aggregation Prepare this compound solutions in high-quality, aggregate-free solvents like DMSO or DMF before diluting in aqueous buffers.[3] Sonication of the stock solution can help to break up aggregates.
Excessive this compound Concentration Titrate the concentration of this compound to determine the optimal balance between specific signal and background noise.

Experimental Protocols

General Protocol for Staining of M2 Receptors in Cultured Cells

This protocol provides a general workflow for fluorescently labeling M2 receptors in adherent cultured cells using this compound.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional, for intracellular targets)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular receptors, incubate cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • This compound Incubation: Dilute this compound to the desired concentration in Blocking Buffer. Protect the solution from light. Incubate the cells with the this compound solution for 1-2 hours at room temperature in a dark, humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set appropriate for Cy5.

Visualizations

DIBA_Cy5_Stability_Factors cluster_storage Storage Conditions cluster_experimental Experimental Factors cluster_outcome Stability Outcome storage This compound temp Temperature (-20°C or colder) storage->temp light Light Exposure (Minimize) storage->light moisture Moisture (Desiccate) storage->moisture stable Stable this compound (Optimal Fluorescence) temp->stable Optimal degraded Degraded this compound (Loss of Signal) light->degraded Excessive moisture->stable Low ph pH (Avoid extremes) ph->degraded Extreme ozone Ozone (Minimize exposure) ozone->degraded High solvents Solvents (Use high quality) solvents->stable Appropriate Troubleshooting_Workflow start Start Experiment issue Suboptimal Result? start->issue low_signal Low/No Signal issue->low_signal Yes high_bg High Background issue->high_bg Yes end Successful Experiment issue->end No check_storage Verify Storage & Reagent Integrity low_signal->check_storage check_filters Check Microscope Filter Set low_signal->check_filters optimize_protocol Optimize Staining Protocol low_signal->optimize_protocol check_autofluor Assess Autofluorescence high_bg->check_autofluor optimize_washing Improve Washing & Blocking Steps high_bg->optimize_washing check_aggregation Address Potential Aggregation high_bg->check_aggregation check_storage->issue check_filters->issue optimize_protocol->issue check_autofluor->issue optimize_washing->issue check_aggregation->issue Cell_Staining_Workflow start Start: Cultured Cells wash1 Wash (PBS) start->wash1 fix Fix (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 block Block (BSA) wash2->block stain Incubate with this compound block->stain wash3 Wash (PBST) stain->wash3 mount Mount (Antifade) wash3->mount image Image (Cy5 filters) mount->image

References

Technical Support Center: Optimizing Fixation Methods for DIBA-Cy5 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DIBA-Cy5 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for optimizing the fixation and staining of the M2 muscarinic acetylcholine (B1216132) receptor (M2R) using the fluorescent ligand this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent antagonist designed to specifically bind to the M2 muscarinic acetylcholine receptor (M2R) with high affinity.[1] It is composed of a DIBA (dibenzodiazepinone) moiety, which provides the binding specificity to M2R, conjugated to a Cyanine5 (Cy5) fluorophore. This allows for the direct visualization of M2R in cells and tissues.[1] Its primary application is in fluorescence microscopy and binding assays to study the localization and density of M2R.[1]

Q2: Which fixation method is recommended for this compound staining?

Q3: Is a permeabilization step necessary for this compound staining?

This compound is a cell-impermeant fluorescent ligand that binds to the extracellular domain of the M2 receptor. Therefore, if you are only staining cell surface M2 receptors, a permeabilization step is not necessary and should be avoided. Permeabilization is only required if you intend to stain intracellular targets with other antibodies in a co-staining experiment.

Q4: What are the optimal excitation and emission wavelengths for this compound?

As a Cy5-based probe, this compound has an excitation maximum of around 650 nm and an emission maximum of approximately 670 nm.[4] It is crucial to use the appropriate filter sets on your fluorescence microscope to ensure optimal signal detection and minimize background.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during this compound staining experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Suboptimal Fixation: The fixation method may be masking the binding site of the M2 receptor.- Empirically test different fixation methods (e.g., 4% PFA vs. ice-cold methanol).- Reduce the fixation time with PFA (e.g., from 15 minutes to 10 minutes).
Low Concentration of this compound: The concentration of the fluorescent ligand may be too low for detection.- Perform a titration experiment to determine the optimal concentration of this compound. A starting concentration of 50 nM has been used for direct staining of M2R in tissue.[1]
Low Abundance of M2 Receptors: The cell or tissue type may express low levels of the M2 receptor.- Use a positive control cell line or tissue known to have high M2R expression.- Consider using a signal amplification strategy if direct staining is insufficient.
Photobleaching: The Cy5 fluorophore is susceptible to photobleaching upon prolonged exposure to excitation light.- Minimize the exposure time to the excitation light.- Use an anti-fade mounting medium.- Acquire images promptly after staining.
High Background Signal Non-Specific Binding of this compound: The fluorescent ligand may be binding non-specifically to other cellular components. The hydrophobic nature of the Cy5 dye can contribute to this.[6]- Optimize the concentration of this compound; use the lowest concentration that provides a specific signal.- Increase the number and duration of wash steps after incubation with this compound.[4][6]- Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) to reduce non-specific binding.[6][7]
Autofluorescence: The cells or tissue may have endogenous fluorescence.- Image an unstained control sample to assess the level of autofluorescence.[6]- Use a far-red filter set appropriate for Cy5 to minimize autofluorescence from shorter wavelength emitters.[4]
Fixation Artifacts: Some fixatives, like glutaraldehyde, can increase autofluorescence.- If using PFA, ensure it is freshly prepared. Older formaldehyde (B43269) solutions can be a source of autofluorescence.[6]
Uneven Staining Inadequate Fixation or Washing: Uneven exposure to the fixative or insufficient washing can lead to patchy staining.- Ensure complete immersion of the sample in the fixative and washing solutions.- Gently agitate the samples during incubation and washing steps.
Cell Clumping: Clumped cells will not be uniformly stained.- Ensure a single-cell suspension before seeding on coverslips or slides.

Experimental Protocols

Below are detailed protocols for the fixation and staining of cultured cells with this compound. It is recommended to optimize these protocols for your specific cell line and experimental setup.

Protocol 1: Paraformaldehyde (PFA) Fixation for this compound Staining of Cultured Cells

This protocol is a starting point for preserving cell morphology and staining cell-surface M2 receptors.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • This compound working solution (e.g., 50 nM in Blocking Buffer)

  • Anti-fade mounting medium

Procedure:

  • Grow cells on sterile glass coverslips in a culture dish to the desired confluency.

  • Gently aspirate the culture medium.

  • Wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Aspirate the Blocking Buffer and add the this compound working solution. Incubate for 1 hour at room temperature, protected from light.

  • Aspirate the this compound solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Briefly rinse the coverslips with deionized water.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the slides using a fluorescence microscope with appropriate filters for Cy5.

Protocol 2: Methanol (B129727) Fixation for this compound Staining of Cultured Cells

This protocol uses an organic solvent for fixation, which also permeabilizes the cells. Note that this may not be ideal for preserving all cellular structures.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold 100% Methanol

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • This compound working solution (e.g., 50 nM in Blocking Buffer)

  • Anti-fade mounting medium

Procedure:

  • Grow cells on sterile glass coverslips in a culture dish to the desired confluency.

  • Gently aspirate the culture medium.

  • Wash the cells twice with PBS.

  • Fix the cells by adding ice-cold 100% methanol and incubating for 5-10 minutes at -20°C.

  • Aspirate the methanol and allow the coverslips to air dry completely.

  • Rehydrate the cells by washing three times with PBS for 5 minutes each.

  • Incubate the cells with Blocking Buffer for 30 minutes at room temperature.

  • Aspirate the Blocking Buffer and add the this compound working solution. Incubate for 1 hour at room temperature, protected from light.

  • Aspirate the this compound solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Briefly rinse the coverslips with deionized water.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the slides using a fluorescence microscope with appropriate filters for Cy5.

Data Presentation: Comparison of Fixation Methods

While specific quantitative data for this compound under different fixation conditions is not available in the literature, the following table summarizes the general characteristics of PFA and methanol fixation for immunofluorescence, which can serve as a guide for your optimization experiments.

Feature4% Paraformaldehyde (PFA)Ice-Cold Methanol
Mechanism of Action Cross-links proteins by forming methylene (B1212753) bridges between amino groups.[8]Dehydrates and precipitates proteins and other macromolecules.[2]
Morphology Preservation Generally provides good preservation of cellular and subcellular structures.Can cause cell shrinkage and distortion of some organelles.
Antigenicity Preservation Can mask some epitopes due to cross-linking.[8]Can denature proteins, which may expose or destroy certain epitopes.[3]
Suitability for Membrane Proteins Often the preferred method for preserving the integrity of membrane proteins.Can be effective, but may extract lipids and alter membrane structure.
Permeabilization Requires a separate permeabilization step with a detergent (e.g., Triton X-100) for intracellular targets.Simultaneously fixes and permeabilizes the cell membrane.
Autofluorescence Can induce some autofluorescence, especially if not freshly prepared.[6]Generally induces less autofluorescence than PFA.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing Fixation

The following diagram illustrates a logical workflow for comparing PFA and methanol fixation for your this compound staining experiment.

G cluster_start cluster_pfa PFA Fixation Arm cluster_methanol Methanol Fixation Arm cluster_end start Prepare Cultured Cells on Coverslips pfa_fix Fix with 4% PFA (10-15 min, RT) start->pfa_fix methanol_fix Fix with 100% Methanol (5-10 min, -20°C) start->methanol_fix pfa_wash Wash with PBS (3 x 5 min) pfa_fix->pfa_wash pfa_block Block (1% BSA, 30 min) pfa_wash->pfa_block pfa_stain Stain with this compound (1 hr, RT, dark) pfa_block->pfa_stain pfa_wash2 Wash with PBS (3 x 5 min, dark) pfa_stain->pfa_wash2 pfa_mount Mount with Anti-fade Medium pfa_wash2->pfa_mount image Fluorescence Microscopy pfa_mount->image methanol_wash Wash with PBS (3 x 5 min) methanol_fix->methanol_wash methanol_block Block (1% BSA, 30 min) methanol_wash->methanol_block methanol_stain Stain with this compound (1 hr, RT, dark) methanol_block->methanol_stain methanol_wash2 Wash with PBS (3 x 5 min, dark) methanol_stain->methanol_wash2 methanol_mount Mount with Anti-fade Medium methanol_wash2->methanol_mount methanol_mount->image compare Compare Signal Intensity & Background image->compare

Workflow for comparing PFA and methanol fixation.
M2 Muscarinic Receptor Signaling Pathway

This compound targets the M2 muscarinic receptor. Understanding its signaling pathway can provide context for your experimental results. The diagram below illustrates the canonical Gαi-mediated signaling cascade initiated by M2R activation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response (e.g., altered ion channel activity) PKA->response Phosphorylates ligand Acetylcholine or This compound (Antagonist) ligand->M2R Binds

Canonical M2 muscarinic receptor signaling pathway.

References

Validation & Comparative

Validating DIBA-Cy5 Binding to Muscarinic Receptors: A Comparative Guide to Atropine Competition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of DIBA-Cy5, a fluorescent antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), through competition binding assays with the classical antagonist, atropine (B194438). It further compares this compound to other available fluorescent probes, offering supporting data and detailed experimental protocols to aid in the design and interpretation of binding studies.

Introduction to this compound and Atropine Competition

This compound is a fluorescent probe derived from the potent and M2-selective muscarinic antagonist, DIBA. Its fluorescent properties, conferred by the Cyanine5 (Cy5) dye, enable the direct visualization and quantification of binding to mAChRs. Validating the binding specificity of any new fluorescent ligand is crucial. A cornerstone of this validation is the competition binding assay, where the binding of the fluorescent ligand is challenged by a well-characterized, unlabeled competitor that binds to the same receptor site.

Atropine, a non-selective muscarinic receptor antagonist with well-established binding affinities across all five subtypes (M1-M5), serves as the gold-standard competitor for validating the binding of new muscarinic ligands.[1][2][3] A successful competition experiment, where increasing concentrations of atropine displace this compound from the receptor, confirms that this compound binds to the same orthosteric site as atropine. This competitive interaction is a key indicator of the probe's specificity for muscarinic receptors.

Biochemical studies have demonstrated that this compound exhibits a high binding affinity for the M2 muscarinic acetylcholine receptor (M2R) with a dissociation constant (Kd) of 1.80 nM. Furthermore, it has been shown to engage in a competitive binding mode with the orthosteric antagonist atropine. This validates its utility as a selective probe for studying M2R.

Comparative Analysis of Muscarinic Receptor Probes

The selection of a fluorescent probe depends on various factors including binding affinity, selectivity for receptor subtypes, and the specific requirements of the experimental technique. Below is a comparison of this compound with atropine and other fluorescently labeled muscarinic receptor ligands.

LigandTypeReporterM2 Affinity (pKi/pKd)M1 Affinity (pKi/pKd)M3 Affinity (pKi/pKd)M4 Affinity (pKi/pKd)M5 Affinity (pKi/pKd)Reference
This compound AntagonistCy59.0 (Kd=1.08 nM)6.98 (Kd=104.5 nM)N/AN/AN/A
Atropine AntagonistNone8.5 - 9.08.7 - 9.18.9 - 9.48.6 - 9.18.5 - 9.0[1]
UR-MK342 AntagonistTAMRA~8.9~8.8~8.4~8.8~8.3[4]
UR-CG072 AntagonistTAMRA~8.8~8.7~8.3~8.7~8.2[4]
BODIPY-FL-Pirenzepine AntagonistBODIPY-FL~7.4~8.7~7.6~7.8~7.5

Note: Affinity values are presented as pKi or pKd, which is the negative logarithm of the inhibition or dissociation constant (in M). A higher value indicates higher affinity. Data for different compounds are compiled from various sources and experimental conditions may differ.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate this compound binding using atropine competition. Two common techniques are described: a radioligand competition binding assay and a fluorescence anisotropy-based competition assay.

Radioligand Competition Binding Assay

This protocol is adapted from studies on fluorescent dibenzodiazepinone-type muscarinic receptor ligands.[5]

Objective: To determine the inhibitory constant (Ki) of atropine for the binding of a radiolabeled ligand in the presence of this compound, thereby validating competitive binding. While this compound is fluorescent, this method uses a radioligand to indirectly measure the competition. A more direct fluorescence-based method is described next.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (e.g., CHO-hM2R cells).

  • Membrane preparation from these cells.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound.

  • Atropine.

  • Binding buffer (e.g., PBS pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]-NMS (typically at its Kd concentration).

    • A fixed concentration of this compound.

    • Increasing concentrations of atropine (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • For determining total binding, omit any competing ligand.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the logarithm of the atropine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of atropine. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Anisotropy (FA) Competition Binding Assay

This protocol is based on the principles of fluorescence anisotropy assays developed for muscarinic receptors.[6][7][8]

Objective: To directly measure the displacement of this compound from the muscarinic receptor by atropine by monitoring the change in fluorescence anisotropy.

Materials:

  • Cell membrane preparation or purified receptors.

  • This compound.

  • Atropine.

  • Assay buffer (e.g., HEPES-buffered saline with 0.1% BSA).

  • 384-well, low-volume, black plates.

  • A plate reader capable of measuring fluorescence anisotropy.

Procedure:

  • Assay Setup: In a 384-well plate, add:

    • Assay buffer.

    • A fixed concentration of this compound (at or below its Kd).

    • Increasing concentrations of atropine.

    • For determining the anisotropy of the free ligand, omit the receptor.

    • For determining the anisotropy of the bound ligand, omit the competitor.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature, protected from light, until binding equilibrium is reached.

  • Measurement: Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for Cy5.

  • Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the atropine concentration. Fit the data to a competition binding equation to determine the IC50 of atropine. The Ki can then be calculated. A decrease in anisotropy with increasing atropine concentration indicates displacement of this compound.

Visualizing the Experimental Logic and Pathways

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

G Muscarinic Receptor Signaling Pathway cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Downstream Signaling ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor ACh->mAChR Binds & Activates DIBA_Cy5 This compound (Antagonist) DIBA_Cy5->mAChR Binds & Blocks Atropine Atropine (Antagonist) Atropine->mAChR Binds & Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Muscarinic receptor signaling pathway.

G Competition Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor with This compound and varying concentrations of Atropine Receptor_Prep->Incubation Ligand_Prep Prepare this compound and Atropine Solutions Ligand_Prep->Incubation Measurement Measure Bound this compound (Fluorescence Anisotropy or Scintillation Counting) Incubation->Measurement Data_Analysis Plot Data and Determine IC50 and Ki of Atropine Measurement->Data_Analysis

Caption: Workflow for a competition binding assay.

G Logical Validation of this compound Binding Hypothesis Hypothesis: This compound binds specifically to the orthosteric site of muscarinic receptors. Experiment Experiment: Competition binding assay with Atropine. Hypothesis->Experiment Observation Observation: Atropine displaces this compound binding in a concentration-dependent manner. Experiment->Observation Conclusion Conclusion: This compound binds competitively with Atropine, validating its specificity. Observation->Conclusion

Caption: Logical framework for this compound validation.

References

A Comparative Guide to DIBA-Cy5 and Other Fluorescent Probes for the M2 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DIBA-Cy5 and other fluorescent probes available for the study of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). The selection of an appropriate fluorescent probe is critical for the successful execution of experiments in drug discovery and cell biology, including high-throughput screening, fluorescence microscopy, and binding assays. This document aims to facilitate this selection by presenting available performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to M2R Fluorescent Probes

The M2 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating cardiac function, neuronal activity, and smooth muscle contraction. Fluorescently labeled ligands that specifically bind to M2R are invaluable tools for visualizing receptor localization, trafficking, and for quantifying ligand-receptor interactions. This compound is a known fluorescent antagonist for M2R, but several other probes with varying structural backbones and fluorescent labels have been developed. This guide will compare this compound with a selection of these alternatives.

Performance Data Comparison

The following table summarizes the available quantitative data for this compound and other selected M2R fluorescent probes. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Researchers are encouraged to perform their own head-to-head comparisons for their specific applications.

Probe NameLigand TypeFluorophoreExcitation (nm)Emission (nm)Binding Affinity (Ki or Kd)Selectivity ProfileQuantum YieldPhotostability
This compound AntagonistCyanine 5 (Cy5)~649~6701.80 nM (Kd for M2R)[1]Selective for M2R over M1R (Kd = 104.5 nM)[1]N/AN/A
Anthranilamide-OG488 AntagonistOregon Green 488~496~5242.4 nM (Ki for M2R)[2]Moderate preference for M2R over M4R; excellent selectivity over M1R, M3R, and M5R[2]N/AN/A
DIBA-5-TAMRA Antagonist5-TAMRA~547~576pKi = 8.75 - 9.62[3]Low preference for M2R over M1R and M4R; moderate to pronounced selectivity over M3R and M5R[3]N/AN/A
DIBA-BODIPY 630/650 AntagonistBODIPY 630/650~625~640pKi = 8.75 - 9.62[3]Low preference for M2R over M1R and M4R; moderate to pronounced selectivity over M3R and M5R[3]N/AN/A

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. Non-canonical pathways involving other signaling molecules have also been reported.

M2R_Signaling_Pathway cluster_membrane Plasma Membrane M2R M2R Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion_out K+ Out GIRK->K_ion_out ACh Acetylcholine ACh->M2R ATP ATP ATP->AC K_ion_in K+ In

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare M2R fluorescent probes.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a fluorescent probe by measuring its ability to compete with a radiolabeled ligand for binding to the M2 receptor.

Materials:

  • Cell membranes expressing M2 receptors

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Fluorescent probe (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the fluorescent probe.

  • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the fluorescent probe.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the fluorescent probe concentration.

  • Calculate the IC₅₀ value (the concentration of the probe that inhibits 50% of the specific radioligand binding).

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - M2R Membranes - Radioligand - Fluorescent Probe Dilutions B Incubate: Membranes + Radioligand + Probe A->B C Filter and Wash B->C D Add Scintillation Fluid C->D E Measure Radioactivity D->E F Data Analysis: - Plot Competition Curve - Calculate IC50 and Ki E->F

Caption: Radioligand Competition Binding Assay Workflow.

Fluorescence Microscopy for Receptor Localization

This protocol outlines a general procedure for visualizing the localization of M2 receptors in live or fixed cells using a fluorescent probe.

Materials:

  • Cells expressing M2 receptors (e.g., CHO-M2R or HEK293-M2R cells)

  • Fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed cells)

  • Mounting medium

  • Confocal microscope

Procedure for Live-Cell Imaging:

  • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Allow cells to adhere and grow to the desired confluency.

  • Replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe at the desired concentration.

  • Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for probe binding.

  • Gently wash the cells with pre-warmed PBS to remove unbound probe.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the fluorophore.

Procedure for Fixed-Cell Imaging:

  • Follow steps 1-5 for live-cell imaging.

  • After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if intracellular targets are to be stained.

  • (Optional) Counterstain for other cellular components (e.g., DAPI for nuclei).

  • Mount the coverslip onto a microscope slide using mounting medium.

  • Image the cells using a confocal microscope.

Microscopy_Workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging A1 Plate Cells B1 Incubate with Fluorescent Probe A1->B1 C1 Wash to Remove Unbound Probe B1->C1 D1 Image with Confocal Microscope C1->D1 A2 Plate Cells B2 Incubate with Fluorescent Probe A2->B2 C2 Wash to Remove Unbound Probe B2->C2 D2 Fix Cells (e.g., PFA) C2->D2 E2 Wash and (Optional) Permeabilize D2->E2 F2 Mount and Image E2->F2

Caption: Fluorescence Microscopy Workflow.

Conclusion

The selection of a fluorescent probe for M2R studies requires careful consideration of its photophysical properties, binding affinity, and selectivity. This compound is a valuable tool with high affinity and selectivity for M2R. However, the emergence of other probes, such as the anthranilamide-based and other dibenzodiazepinone-type ligands, offers researchers a broader range of options with different fluorophores suitable for various applications, including multi-color imaging and advanced microscopy techniques. The lack of comprehensive, directly comparable data on quantum yield and photostability for all probes highlights an area for future research. The experimental protocols provided in this guide offer a starting point for the characterization and application of these important research tools.

References

A Comparative Guide: DIBA-Cy5 Versus Radioligand Binding Assays for M2 Muscarinic Acetylcholine Receptor (M2R) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a G-protein coupled receptor (GPCR), plays a crucial role in regulating a multitude of physiological functions, particularly in the central and peripheral nervous systems. Its involvement in various pathological conditions has made it a significant target for drug discovery. Accurate characterization of ligand-M2R interactions is paramount for the development of novel therapeutics. This guide provides an objective comparison between the novel fluorescent ligand assay using DIBA-Cy5 and the traditional radioligand binding assays for the characterization of the M2R.

M2 Muscarinic Acetylcholine Receptor Signaling Pathways

The M2R primarily signals through the canonical Gαi-protein coupled pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The βγ-subunits can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[2]

Beyond this canonical pathway, M2R can also signal through G-protein-independent pathways involving β-arrestins. Following agonist-induced receptor phosphorylation, β-arrestins are recruited, which uncouples the receptor from the G-protein and promotes its internalization via a clathrin-dependent pathway.[1][3] β-arrestins can also act as scaffolds for various kinases, initiating distinct signaling cascades.[1]

M2R_Signaling_Pathway cluster_extracellular cluster_intracellular M2R_inactive M2R (Inactive) M2R_active M2R (Active) M2R_inactive->M2R_active Activates G_protein Gαiβγ M2R_active->G_protein Activates beta_arrestin β-Arrestin M2R_active->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Agonist Agonist (e.g., Acetylcholine) Agonist->M2R_inactive Binds G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_i->AC Inhibits G_beta_gamma->GIRK ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Internalization Internalization (Clathrin-mediated) beta_arrestin->Internalization Promotes

Figure 1: M2R Signaling Pathways

Comparison of this compound and Radioligand Binding Assays

FeatureThis compound AssayRadioligand Binding Assay
Principle Utilizes a fluorescently labeled antagonist (this compound) to quantify ligand-receptor binding. Detection is based on fluorescence intensity, polarization, or resonance energy transfer.[4][5][6]Employs a radiolabeled ligand (e.g., [3H]NMS) to quantify receptor binding. Bound and free radioligand are separated, and the radioactivity of the bound fraction is measured.[7][8]
Binding Affinity (Kd for M2R) 1.80 nM[9]Varies with radioligand, e.g., ~0.1-0.2 nM for [3H]NMS.[10]
Selectivity High selectivity for M2R over M1R (approximately 100-fold).Dependent on the radioligand used; some may have varying affinities for different muscarinic subtypes.[11]
Assay Type Homogeneous assays are possible (no separation of bound and free ligand required), allowing for real-time kinetic measurements.[4][12]Typically heterogeneous endpoint assays requiring separation of bound and free ligand (e.g., filtration).
Safety Non-radioactive, posing minimal safety risks.[5]Involves handling of radioactive materials, requiring specialized safety protocols and disposal procedures.
Throughput Amenable to high-throughput screening (HTS) formats.[5]Generally lower throughput due to the multi-step nature of the assay.
Equipment Requires a fluorescence detector (e.g., flow cytometer, fluorescence plate reader, or microscope).[13][10]Requires a scintillation counter for radioactivity detection.
Cost Potentially lower cost due to the absence of radioactive waste disposal and specialized safety infrastructure.[5]Can be more expensive due to the cost of radioligands and radioactive waste management.
Temporal Resolution Can provide real-time kinetic data on ligand binding.[12]Provides a snapshot of binding at equilibrium (endpoint measurement).

Experimental Protocols

This compound Fluorescence-Based Binding Assay

This protocol is a generalized example for a competitive binding assay using flow cytometry.

Materials:

  • HEK293 cells stably expressing human M2R.

  • This compound.[9][13]

  • Unlabeled competitor ligands.

  • Phosphate-buffered saline (PBS).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest M2R-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Competition Binding: In a 96-well plate, add a fixed concentration of this compound (e.g., 10 nM).

  • Add varying concentrations of the unlabeled competitor ligand.

  • Add the cell suspension to each well.

  • Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.[9]

  • Washing (Optional but Recommended): Centrifuge the plate, remove the supernatant, and wash the cells with cold assay buffer to reduce background fluorescence.

  • Data Acquisition: Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: The decrease in fluorescence intensity in the presence of the competitor is used to calculate the IC50 value, which can then be converted to a Ki value.

Radioligand Binding Assay ([3H]NMS)

This protocol describes a typical saturation binding experiment to determine Kd and Bmax.

Materials:

  • Membrane preparations from cells or tissues expressing M2R.

  • [3H]N-methyl-scopolamine ([3H]NMS).

  • Unlabeled atropine (B194438) (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In test tubes, prepare a series of dilutions of [3H]NMS in the assay buffer.

  • For each concentration of [3H]NMS, prepare a parallel set of tubes containing an excess of unlabeled atropine (e.g., 1 µM) to determine non-specific binding.

  • Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to each tube and incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the concentration of [3H]NMS and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for this compound and radioligand binding assays.

Assay_Workflows cluster_DIBA_Cy5 This compound Assay Workflow cluster_Radioligand Radioligand Binding Assay Workflow D_Start Start D_Prep Prepare M2R-expressing cells D_Start->D_Prep D_Incubate Incubate cells with This compound +/- competitor D_Prep->D_Incubate D_Wash Wash cells (optional) D_Incubate->D_Wash D_Detect Detect fluorescence (e.g., Flow Cytometry) D_Wash->D_Detect D_Analyze Analyze data (IC50/Ki) D_Detect->D_Analyze D_End End D_Analyze->D_End R_Start Start R_Prep Prepare cell membranes R_Start->R_Prep R_Incubate Incubate membranes with radioligand +/- competitor R_Prep->R_Incubate R_Filter Separate bound/free ligand (Filtration) R_Incubate->R_Filter R_Wash Wash filters R_Filter->R_Wash R_Count Measure radioactivity (Scintillation Counting) R_Wash->R_Count R_Analyze Analyze data (Kd/Ki/Bmax) R_Count->R_Analyze R_End End R_Analyze->R_End

Figure 2: Assay Workflow Comparison

Conclusion

Both this compound fluorescent assays and traditional radioligand binding assays are valuable tools for characterizing ligand interactions with the M2R.

This compound assays represent a modern, safer, and often more efficient alternative, particularly well-suited for high-throughput screening and kinetic studies.[5] The high affinity and selectivity of this compound for M2R make it a robust tool for these applications.

Radioligand binding assays , while involving hazardous materials, remain a gold standard for their high sensitivity and well-established protocols for determining absolute receptor density (Bmax) and binding affinities.[7][8]

The choice between these two methodologies will depend on the specific research question, available instrumentation, desired throughput, and safety considerations of the laboratory. For laboratories equipped with fluorescence detection capabilities, this compound offers a compelling alternative to traditional radioligand-based methods for M2R research.

References

Validating the Specificity of DIBA-Cy5 for the M2 Muscarinic Acetylcholine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DIBA-Cy5, a fluorescent antagonist for the M2 muscarinic acetylcholine (B1216132) receptor (M2R), with an alternative fluorescent probe. The content is designed to assist researchers in making informed decisions for their experimental needs by presenting objective performance data, detailed experimental protocols, and clear visualizations of key biological and experimental processes.

Introduction to this compound and M2R

The M2 muscarinic acetylcholine receptor (M2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the heart, central nervous system, and airway smooth muscle. It plays a crucial role in regulating heart rate, neurotransmission, and bronchoconstriction. Fluorescent ligands that specifically target M2R are invaluable tools for studying its distribution, function, and pharmacology in both healthy and diseased states.

This compound is a fluorescent antagonist that has been developed for the specific labeling of M2R. It is composed of the M2R antagonist DIBA (dibenzodiazepinone) conjugated to the cyanine (B1664457) dye Cy5. This guide evaluates the specificity of this compound for M2R by comparing its binding affinity across all five muscarinic receptor subtypes (M1-M5) with that of a fluorescent derivative of Telenzepine, another muscarinic receptor antagonist.

Comparative Analysis of Fluorescent Probe Specificity

The following table summarizes the binding affinities (Kd and Ki values) of this compound and a fluorescent Telenzepine derivative for the human muscarinic acetylcholine receptor subtypes. Lower Kd and Ki values indicate higher binding affinity.

Fluorescent ProbeReceptor SubtypeBinding Affinity (nM)Reference
This compound M1104.5 (Kd)[1]
M2 1.80 (Kd) [1]
M3Data not available
M4Data not available
M5Data not available
Telenzepine Derivative (Biotin Conjugate) M1~3.0 (Ki)[2]
M2 0.60 (Ki) [2]
M3Data not available
M4Data not available
M5Data not available
Telenzepine (Parent Compound) M10.94 (Ki)[3]
M217.8 (Ki)[3]

Note: The available data for this compound and the fluorescent Telenzepine derivative is incomplete for a full five-subtype comparison. The parent compound data for Telenzepine is included for additional context.

Experimental Protocols

Radioligand Binding Assay for M2R

This protocol describes a competitive binding assay to determine the affinity of a fluorescent ligand for M2R expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human M2R

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Unlabeled fluorescent ligand (e.g., this compound)

  • Atropine (B194438) (for determining non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-M2R cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, [3H]-NMS (at a concentration near its Kd for M2R), and varying concentrations of the unlabeled fluorescent ligand.

    • For total binding, add only [3H]-NMS and assay buffer.

    • For non-specific binding, add [3H]-NMS and a high concentration of atropine (e.g., 1 µM).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [3H]-NMS binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for M2R.

Confocal Microscopy for M2R Localization

This protocol outlines the steps for visualizing the localization of M2R in HEK293 cells using a fluorescent ligand.

Materials:

  • HEK293 cells stably expressing human M2R

  • Glass-bottom culture dishes

  • Cell culture reagents

  • Fluorescent ligand (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI for nuclear counterstaining (optional)

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed HEK293-M2R cells onto glass-bottom culture dishes and allow them to adhere and grow for 24-48 hours.

  • Labeling with Fluorescent Ligand:

    • Wash the cells with warm PBS.

    • Incubate the cells with the fluorescent ligand at a desired concentration in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells several times with cold PBS to remove unbound ligand.

  • (Optional) Fixation and Counterstaining:

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • If desired, incubate with DAPI for 5-10 minutes to stain the nuclei.

    • Wash again with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the dish.

    • Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the specific fluorophore (e.g., for Cy5, excitation around 650 nm and emission around 670 nm).

    • Acquire images, including Z-stacks if 3D localization is desired.

Mandatory Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2R_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Binds Gi Gi Protein (αβγ) M2R->Gi Activates G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: M2 muscarinic receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (HEK293-M2R) start->prep incubate Incubate Membranes with [3H]-NMS & Fluorescent Ligand prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Experimental Workflow: Confocal Microscopy

Confocal_Workflow start Start seed Seed HEK293-M2R Cells on Glass-bottom Dish start->seed label Label Cells with This compound seed->label wash Wash to Remove Unbound Ligand label->wash image Acquire Images using Confocal Microscope wash->image analyze Analyze Images for Receptor Localization image->analyze end End analyze->end

References

Unveiling the Selectivity of DIBA-Cy5: A Comparative Guide for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of fluorescent probes is paramount. This guide provides a detailed comparison of the cross-reactivity of DIBA-Cy5, a dibenzodiazepinone-based fluorescent antagonist, with all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented herein, derived from rigorous experimental protocols, will aid in the selection of appropriate tools for studying muscarinic receptor pharmacology and function.

Performance Comparison: this compound and Alternative Fluorescent Probes

This compound is a fluorescent ligand designed for the study of muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype. Its utility, however, is dictated by its binding affinity and selectivity profile across all five receptor subtypes. This section compares the binding affinity of a representative this compound analogue to other muscarinic receptor antagonists.

Binding Affinity of Muscarinic Receptor Ligands

The following table summarizes the binding affinities (pKi values) of a DIBA-derivative fluorescent probe (a close analogue of this compound, hereafter referred to as this compound analogue) and other common muscarinic antagonists across the M1-M5 receptors. Higher pKi values indicate stronger binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound analogue 8.89 ± 0.129.03 ± 0.078.24 ± 0.058.83 ± 0.088.42 ± 0.06M2 ≥ M1 ≈ M4 > M5 > M3
Atropine (B194438)~9.0~9.0~9.0~9.0~9.0Non-selective
Pirenzepine (B46924)~8.2~6.7~6.9~7.5~7.1M1-selective
VU6013720< 6.06.9 ± 0.2< 6.08.8 ± 0.1< 6.0M4-selective[1]

Data for this compound analogue from Keller, M. et al. (2020).[2] All other data are representative values from literature.

The data clearly indicates that the this compound analogue exhibits high affinity for the M2 receptor, with comparable high affinity for the M1 and M4 receptors.[2] Its affinity for M3 and M5 receptors is moderately lower.[2] For comparison, atropine is a non-selective antagonist, while pirenzepine shows a preference for the M1 subtype. VU6013720 is a highly selective antagonist for the M4 receptor.[1]

Another source reports Kd values for a compound explicitly named this compound, showing a high affinity for the M2 receptor (Kd = 1.08 nM) and a lower affinity for the M1 receptor (Kd = 104.5 nM), suggesting a more pronounced M2 selectivity.[3]

Experimental Protocols

The binding affinity data for the this compound analogue was determined using a radioligand competition binding assay. The following is a detailed methodology for this key experiment.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (CHO-hM1, CHO-hM2, CHO-hM3, CHO-hM4, or CHO-hM5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound or its analogue.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist like atropine (e.g., 1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Preparation: Culture the CHO-hMx cells to confluency. On the day of the experiment, gently detach the cells and resuspend them in the assay buffer to a desired concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A fixed concentration of [³H]NMS (typically near its Kd value).

    • A range of concentrations of the test compound (this compound).

    • For determining non-specific binding, add a high concentration of atropine instead of the test compound.

    • For determining total binding, add only the radioligand and assay buffer.

  • Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 23°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cells CHO-hMx Cells incubation Incubation (reach equilibrium) cells->incubation radioligand [³H]NMS radioligand->incubation test_compound This compound test_compound->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration measurement Scintillation Counting (measure radioactivity) filtration->measurement ic50 Determine IC50 measurement->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for Radioligand Competition Binding Assay.

M2_signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_effector Effector Modulation ligand Acetylcholine / this compound m2r M2 Muscarinic Receptor ligand->m2r Binds to g_protein Gi/o Protein m2r->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits girks GIRK Channels g_beta_gamma->girks Activates camp cAMP ac->camp Produces

Caption: M2 Muscarinic Receptor Signaling Pathway.

References

A Comparative Guide to the Validation of DIBA-Cy5 for M2 Muscarinic Acetylcholine Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DIBA-Cy5, a fluorescent antagonist for the type-2 muscarinic acetylcholine (B1216132) receptor (M2R), with other fluorescent probes. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to aid in the selection and application of these tools for M2R research.

Introduction to this compound

This compound is a fluorescent antagonist designed for the specific labeling of the M2 muscarinic acetylcholine receptor (M2R). It is synthesized by conjugating a dibenzodiazepinone (DIBA) derivative, a known M2R antagonist, with the cyanine (B1664457) dye Cy5. This allows for the visualization and quantification of M2R expression and localization in cells and tissues. The validation of such a probe is critical to ensure its specificity and reliability in experimental settings.

Performance Comparison of M2R Fluorescent Antagonists

The selection of a fluorescent probe for M2R studies depends on several factors, including binding affinity, specificity, and the experimental system. Below is a comparison of this compound and other fluorescently labeled dibenzodiazepinone-type M2R ligands. The data is derived from studies on Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor (CHO-hM2R).

ProbeFluorophorepKi (Radioligand Competition)pKd (Flow Cytometry)Cell Line
This compound Cyanine 5Not explicitly reported in comparative studies~7.75 (estimated based on Kd of 1.80 nM) [1]Not specified
Compound 7 Py-5 (Pyridinium dye)8.758.36CHO-hM2R
Compound 15 BODIPY 630/6509.118.92CHO-hM2R
Compound 16 Py-1 (Pyridinium dye)8.898.61CHO-hM2R
Compound 20 5-TAMRA9.629.19CHO-hM2R

Note: The binding affinity of this compound is reported as a Kd of 1.80 nM, which corresponds to a pKd of approximately 8.74. The table reflects data from a study on various fluorescent DIBA derivatives, which provides a strong basis for comparison.

Experimental Protocols

Accurate validation of this compound or any fluorescent M2R antagonist requires robust experimental protocols. The following are detailed methodologies for key validation experiments.

Cell Culture and Preparation
  • Cell Lines:

    • CHO-K1 cells stably expressing the human M2 muscarinic acetylcholine receptor (CHO-hM2R).

    • Human Embryonic Kidney 293 (HEK293) cells transiently or stably expressing hM2R.

    • A negative control cell line not expressing the M2R (e.g., parental CHO-K1 or HEK293 cells).

  • Culture Conditions:

    • Culture cells in appropriate media (e.g., Ham's F12 for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For imaging experiments, seed cells onto glass-bottom dishes or chamber slides.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled DIBA ligand and the fluorescent this compound by measuring their ability to displace a known radiolabeled M2R antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Materials:

    • CHO-hM2R cell membranes or whole cells.

    • [3H]-NMS (radioligand).

    • This compound or unlabeled DIBA (competitor).

    • Binding buffer (e.g., PBS with 0.1% BSA).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a constant concentration of [3H]-NMS with CHO-hM2R cell preparations.

    • Add increasing concentrations of the competitor (this compound or unlabeled DIBA).

    • Incubate to reach equilibrium (e.g., 2 hours at 22°C).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Flow Cytometry Saturation Binding Assay

This method directly measures the binding of the fluorescent ligand to the cell surface to determine the dissociation constant (Kd).

  • Materials:

    • CHO-hM2R cells and parental CHO-K1 cells (negative control).

    • This compound.

    • Binding buffer (e.g., PBS with 0.1% BSA).

    • Flow cytometer with appropriate laser and filters for Cy5 (e.g., 633 nm excitation, 660/20 nm emission).

  • Procedure:

    • Harvest cells and resuspend in binding buffer.

    • Incubate cells with increasing concentrations of this compound.

    • To determine non-specific binding, incubate a parallel set of cells with a high concentration of a non-fluorescent M2R antagonist (e.g., atropine) prior to adding this compound.

    • Incubate for a sufficient time to reach equilibrium (e.g., 2 hours at 22°C), protected from light.

    • Analyze the cell-associated fluorescence by flow cytometry.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Determine the Kd and Bmax (maximum number of binding sites) by fitting the specific binding data to a one-site saturation binding model.

Fluorescence Microscopy Imaging

This allows for the visualization of M2R localization on the cell surface.

  • Materials:

    • Cells cultured on glass-bottom dishes.

    • This compound.

    • Imaging buffer (e.g., HBSS).

    • Confocal or widefield fluorescence microscope with appropriate filter sets for Cy5.

  • Procedure:

    • Wash the cells with imaging buffer.

    • Incubate the cells with a suitable concentration of this compound (e.g., 1-10 nM) in imaging buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • For specificity control, pre-incubate cells with an excess of an unlabeled M2R antagonist before adding this compound.

    • Wash the cells with imaging buffer to remove unbound probe.

    • Image the cells using the appropriate microscope settings.

Visualizations

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

M2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Agonist Binding DIBA_Cy5 This compound DIBA_Cy5->M2R Antagonist Binding Gi Gi Protein M2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Gbg Gβγ Gi->Gbg Dissociation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation GIRK GIRK Channel Gbg->GIRK Activation K_ion GIRK->K_ion K+ Efflux

Caption: M2R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Validation

DIBA_Cy5_Validation_Workflow cluster_setup Experimental Setup cluster_validation Validation Assays cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture (CHO-hM2R, HEK293-hM2R, Control) binding_assay Binding Affinity (Radioligand Competition) cell_culture->binding_assay flow_cytometry Saturation Binding (Flow Cytometry) cell_culture->flow_cytometry microscopy Localization (Fluorescence Microscopy) cell_culture->microscopy ki_calc Calculate Ki binding_assay->ki_calc kd_bmax_calc Calculate Kd & Bmax flow_cytometry->kd_bmax_calc image_analysis Image Analysis microscopy->image_analysis performance_data Probe Performance Data ki_calc->performance_data kd_bmax_calc->performance_data image_analysis->performance_data

Caption: Workflow for the validation of this compound in cell lines.

References

A Comparative Analysis of DIBA-Cy5 and AF-DX 384 for Muscarinic M2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and signaling pathways of two key M2 receptor antagonists.

In the field of pharmacology and neuroscience, the study of muscarinic acetylcholine (B1216132) receptors (mAChRs) is pivotal for understanding a myriad of physiological processes and for the development of therapeutic agents. The M2 subtype of these receptors (M2R), in particular, plays a crucial role in cardiac function and is a key target in various research and drug discovery programs. This guide provides a comprehensive comparative analysis of two prominent antagonists used to study the M2R: the fluorescent ligand DIBA-Cy5 and the classical radioligand AF-DX 384.

Performance Characteristics at a Glance

Both this compound and AF-DX 384 are potent and selective antagonists for the M2 muscarinic acetylcholine receptor. While AF-DX 384 has been a long-standing tool in the field, typically utilized in radioligand binding assays, this compound represents a newer class of fluorescent probes designed for direct visualization and quantification in cell-based imaging and fluorescence assays.

PropertyThis compoundAF-DX 384
Compound Type Fluorescent AntagonistPyridobenzodiazepine Antagonist
Primary Target Muscarinic M2 Receptor (M2R)Muscarinic M2 and M4 Receptors
Detection Method FluorescenceRadiometry
Binding Affinity (Kd) for M2R 1.08 - 1.80 nM[1]1.8 - 4.0 nM
Selectivity High selectivity for M2R over M1RHigh affinity for M2 and M4 subtypes
Binding Mode DualstericPartially overlaps with an allosteric site
Key Applications Fluorescence Microscopy, Fluorescent Ligand Binding Assays, Direct Receptor StainingRadioligand Binding Assays, In vivo Pharmacokinetic Studies

In-Depth Performance Comparison

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the M2R, with reported dissociation constants (Kd) in the low nanomolar range (1.08 - 1.80 nM)[1]. It also demonstrates significant selectivity for the M2R over the M1R, with a reported Kd of 104.5 nM for the M1R[1]. This selectivity is a key advantage for specifically studying M2R function in tissues or cells co-expressing other muscarinic receptor subtypes.

AF-DX 384 is also a high-affinity antagonist for the M2R, with reported Kd values ranging from 1.8 to 4.0 nM in various experimental systems, including cloned human M2 receptors and rat brain tissue. Notably, AF-DX 384 also shows high affinity for the M4 muscarinic receptor subtype. This characteristic should be taken into consideration when interpreting data from systems where both M2 and M4 receptors are present.

Mechanism of Action

This compound is described as a fluorescent DIBA antagonist, composed of a DIBA-alkyne moiety linked to a Cyanine5 (Cy5) fluorophore and a polyethylene (B3416737) glycol (PEG) linker[1]. Its binding is characterized as dualsteric, suggesting interaction with both the orthosteric binding site and an allosteric site on the M2 receptor[1].

AF-DX 384 acts as a selective antagonist at muscarinic acetylcholine receptors[2][3]. Studies suggest that its binding domain on the M2 receptor may partially overlap with a common allosteric site, which could influence its interaction with other ligands[4].

Experimental Protocols

Detailed and directly comparable experimental protocols are essential for the objective evaluation of these two compounds. Below are representative protocols for a fluorescent ligand binding assay with this compound and a competitive radioligand binding assay with AF-DX 384.

This compound Fluorescent Ligand Binding Assay Protocol

This protocol is designed for the quantification of M2 receptor binding in a whole-cell format using a microplate reader.

Materials:

  • HEK293 cells stably expressing human M2 muscarinic acetylcholine receptors

  • This compound

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Non-specific binding control: Atropine (B194438) (10 µM)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed M2R-expressing HEK293 cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and culture for 24 hours.

  • Ligand Preparation: Prepare serial dilutions of this compound in Assay Buffer, ranging from 0.1 nM to 100 nM.

  • Assay Incubation:

    • For total binding, add 50 µL of the this compound dilutions to the wells.

    • For non-specific binding, pre-incubate cells with 10 µM atropine for 30 minutes before adding 50 µL of the this compound dilutions.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Washing: Gently aspirate the incubation solution and wash the cells three times with 200 µL of cold Wash Buffer per well.

  • Fluorescence Reading: After the final wash, add 100 µL of Assay Buffer to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 649 nm, Em: 666 nm).

  • Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding against the this compound concentration and fit the data using a one-site binding model to determine the Kd and Bmax.

[³H]AF-DX 384 Competitive Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the M2 receptor using [³H]AF-DX 384.

Materials:

  • Cell membranes prepared from cells or tissues expressing M2 receptors

  • [³H]AF-DX 384 (specific activity ~80-100 Ci/mmol)

  • Unlabeled AF-DX 384 or other competing ligands

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Atropine (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM atropine (for non-specific binding)

    • 50 µL of serial dilutions of the unlabeled competitor (e.g., AF-DX 384)

    • 50 µL of [³H]AF-DX 384 at a final concentration close to its Kd (e.g., 2 nM)

    • 50 µL of cell membrane preparation (20-50 µg of protein)

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of cold Wash Buffer.

  • Radioactivity Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]AF-DX 384 against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]AF-DX 384 and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Both this compound and AF-DX 384 act as antagonists at the M2 muscarinic receptor, thereby blocking the downstream signaling cascade initiated by acetylcholine or other muscarinic agonists. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi).

M2 Muscarinic Receptor Signaling Pathway

Upon agonist binding, the M2 receptor activates Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in cardiac pacemaking. Furthermore, M2 receptor activation can influence other signaling pathways, such as the PI3K/Akt pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Causes ACh ACh ACh->M2R Activates Antagonist This compound or AF-DX 384 Antagonist->M2R Blocks G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_ion K+ K_ion->GIRK

Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis

A logical workflow for comparing this compound and AF-DX 384 would involve a series of assays to determine their key performance parameters.

Experimental_Workflow cluster_diba This compound Evaluation cluster_afdx AF-DX 384 Evaluation start Start: Select M2R-expressing cell line diba_saturation Saturation Binding Assay (Fluorescence) start->diba_saturation diba_microscopy Fluorescence Microscopy start->diba_microscopy afdx_saturation Saturation Binding Assay (Radioligand) start->afdx_saturation afdx_competition Competitive Binding Assay start->afdx_competition diba_kd_bmax Determine Kd and Bmax diba_saturation->diba_kd_bmax comparison Comparative Analysis diba_kd_bmax->comparison diba_snr_photo Assess Signal-to-Noise Ratio and Photostability diba_microscopy->diba_snr_photo diba_snr_photo->comparison afdx_kd_bmax Determine Kd and Bmax afdx_saturation->afdx_kd_bmax afdx_kd_bmax->comparison afdx_ki Determine Ki for unlabeled ligands afdx_competition->afdx_ki afdx_ki->comparison conclusion Conclusion: Select optimal antagonist for specific application comparison->conclusion

Caption: Experimental workflow for comparing this compound and AF-DX 384.

Conclusion

The choice between this compound and AF-DX 384 will largely depend on the specific experimental goals and available instrumentation. AF-DX 384 remains a robust and well-characterized tool for traditional radioligand binding assays, providing highly quantitative data on receptor affinity and density. Its extensive history of use also provides a wealth of comparative data in the literature.

This compound, on the other hand, offers the significant advantage of fluorescence-based detection, enabling direct visualization of M2 receptors in living or fixed cells. This is particularly valuable for high-content screening, flow cytometry, and detailed microscopic studies of receptor localization and trafficking. The avoidance of radioactivity is another major benefit in terms of safety and disposal.

For researchers equipped with fluorescence imaging systems, this compound provides a powerful and versatile tool for studying M2 receptor pharmacology. For laboratories primarily focused on traditional pharmacological characterization using membrane preparations, AF-DX 384 remains an excellent and reliable choice. Ultimately, a comprehensive understanding of M2 receptor biology can be best achieved by leveraging the complementary strengths of both of these valuable pharmacological tools.

References

Safety Operating Guide

Proper Disposal Procedures for DIBA-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of DIBA-Cy5, a fluorescent antagonist. The following procedures are based on general best practices for handling cyanine (B1664457) dyes and similar fluorescent probes in a research setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or powdered forms of the dye.

Step-by-Step Disposal Protocol

The fundamental principle for this compound disposal is the segregation of waste streams. Under no circumstances should this compound waste be discharged down the sanitary sewer without prior chemical deactivation and verification.

Step 1: Identify and Segregate Waste Streams

At the point of generation, separate this compound waste into three primary categories:

  • Aqueous Liquid Waste: Includes unused stock solutions, spent buffer solutions, and supernatant from centrifugation.

  • Contaminated Solid Waste: Encompasses all non-sharp items that have come into contact with this compound, such as gloves, pipette tips, tubes, and absorbent paper.

  • Gels: Agarose or polyacrylamide gels stained with this compound.

Step 2: Containerization and Labeling

  • Aqueous Liquid Waste:

    • Collect in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) carboy).

    • The container must be clearly labeled "Hazardous Waste: this compound, Aqueous" and should list all chemical constituents, including solvents and buffers.

    • Keep the container securely sealed when not in use.

  • Contaminated Solid Waste:

    • Collect in a durable, clear plastic bag lining a rigid, puncture-resistant container.[1]

    • Label the container "Hazardous Waste: this compound Contaminated Solids".

    • Do not dispose of any sharps in this container.

  • Gels:

    • Collect gels in a separate, clearly labeled container or a heavy-duty plastic bag designated for this waste stream.

    • Label the container "Hazardous Waste: Gels containing this compound".

Step 3: Waste Accumulation and Storage

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Ensure the SAA is away from general laboratory traffic and is clearly marked.

  • Containers should be kept closed to prevent the release of vapors.

Step 4: Arrange for Professional Disposal

  • Once a waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Follow all institutional procedures for requesting a waste pickup.

Quantitative Data and Waste Categorization

Waste StreamDescriptionRecommended ContainerDisposal Route
Stock Solutions Concentrated this compound solutions.Sealable, chemical-resistant bottle.Hazardous Chemical Waste Pickup
Working Solutions Diluted this compound in buffers or media.Sealable, chemical-resistant carboy.Hazardous Chemical Waste Pickup
Contaminated Labware Pipette tips, microfuge tubes, etc.Lined, puncture-resistant container.Hazardous Chemical Waste Pickup
Contaminated PPE Gloves, disposable lab coats.Lined, puncture-resistant container.Hazardous Chemical Waste Pickup
Stained Gels Agarose or polyacrylamide gels.Labeled container or heavy-duty bag.Hazardous Chemical Waste Pickup

Experimental Protocols

The disposal procedures outlined above are a critical final step in any experimental protocol involving this compound. For instance, in a typical fluorescence microscopy experiment, waste would be generated at several stages:

  • Preparation of Staining Solution: Any excess, unused staining solution must be collected as aqueous liquid waste.

  • Cell/Tissue Staining: The buffer used for staining and subsequent washing steps should be collected as aqueous liquid waste.

  • Mounting: Any contaminated pipette tips, slides, or coverslips that are not being retained should be disposed of as contaminated solid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A This compound Waste Generated B Aqueous Liquid Waste? (Stock solutions, buffers) A->B C Contaminated Solid Waste? (Gloves, tips, tubes) B->C No E Collect in Labeled Aqueous Waste Container B->E Yes D Stained Gel? C->D No F Collect in Labeled Solid Waste Container C->F Yes G Collect in Labeled Gel Waste Container D->G Yes H Store in Satellite Accumulation Area D->H No E->H F->H G->H I Arrange for EHS/ Contractor Pickup H->I

Caption: Workflow for this compound Waste Segregation and Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DIBA-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, application, and disposal of the fluorescent antagonist DIBA-Cy5 are critical for ensuring laboratory safety and data integrity. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound, a novel fluorescent antagonist, is a valuable tool for studying type-2 muscarinic acetylcholine (B1216132) receptors (M2R).[1][2] Comprised of DIBA-alkyne, the Cyanine5 (Cy5) fluorophore, and a polyethylene (B3416737) glycol (PEG) linker, its safe and effective use hinges on a clear understanding of its properties and the implementation of rigorous laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, the safety profile is largely determined by its cyanine (B1664457) dye component, Cy5.

Personal Protective Equipment: Your First Line of Defense

Proper personal protective equipment (PPE) is non-negotiable when handling this compound and other cyanine dyes. The following table summarizes the essential PPE for minimizing exposure risk.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, offering a complete seal to protect against dust and splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of aerosolization.
Hand Protection Nitrile GlovesDouble-gloving is advised to provide robust chemical resistance. Regularly inspect for any signs of degradation.
Respiratory Protection N95 or higher RespiratorEssential when handling the powdered form to prevent inhalation of fine particles.
Protective Clothing Laboratory CoatA full-length coat, preferably with elastic cuffs, to protect skin and clothing from contamination.
Disposable Gown/ApronTo be worn over the lab coat during procedures with a high risk of splashes or spills.
Foot Protection Closed-toe ShoesMandatory at all times within the laboratory to protect against spills and falling objects.

Quantitative Data and Hazard Information

The following table summarizes key quantitative data and hazard classifications associated with cyanine dyes, which should be considered when working with this compound.

PropertyValue/ClassificationNotes
Solubility Soluble in DMSO.[3]Prepare stock solutions in an appropriate organic solvent. Aqueous solubility of Cy5 can be limited.
GHS Hazard Statements H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H317: May cause an allergic skin reaction.[4] H332: Harmful if inhaled.[4] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]These statements are for related cyanine dyes and should be considered as potential hazards for this compound.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Follow these precautionary measures to minimize risk.
Transport Information UN Number: 2811 (for toxic solids, organic, n.o.s.)[4]This classification for a related Cy5 compound indicates that it is regulated for transport.

Experimental Protocol: Fluorescent Ligand Binding Assay

This detailed methodology outlines a typical fluorescence polarization (FP)-based ligand binding assay using this compound to characterize its interaction with a target receptor, such as M2R.[5][6][7]

Materials:

  • This compound

  • Target receptor (e.g., purified M2R or cell membranes expressing M2R)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Black, low-volume 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • This compound Stock Solution Preparation:

    • Dissolve a known quantity of this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations.

    • Add a fixed concentration of the target receptor to each well of the microplate.

    • Add the varying concentrations of this compound to the wells containing the receptor. Include control wells with receptor only (for background) and this compound only (for baseline polarization).

    • For competition assays, add a fixed concentration of this compound and varying concentrations of an unlabeled competitor ligand.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light during incubation.

  • Fluorescence Polarization Measurement:

    • Set the microplate reader to the appropriate excitation and emission wavelengths for Cy5 (typically around 649 nm for excitation and 670 nm for emission).

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd). For competition assays, plot polarization against the log of the competitor concentration to determine the IC50, which can then be used to calculate the inhibitor constant (Ki).

This compound Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don PPE b Prepare Designated Workspace a->b c Retrieve this compound from Storage b->c d Weigh Powder in Fume Hood c->d e Prepare Stock Solution (DMSO) d->e f Perform Experiment e->f g Segregate Waste f->g h Label Hazardous Waste Container g->h i Store Waste in Designated Area h->i j Arrange for Chemical Waste Pickup i->j

Caption: Workflow for safe handling and disposal of this compound.

Operational and Disposal Plans

Operational Plan:

  • Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, immediately alert personnel in the vicinity. For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe clean. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be decontaminated with a suitable cleaning agent.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container should be tightly sealed to prevent moisture absorption and degradation.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, gloves, and bench paper, should be considered hazardous chemical waste.

  • Liquid Waste: Unused this compound solutions and experimental liquid waste should be collected in a clearly labeled, sealed, and chemical-resistant container. Do not pour cyanine dye waste down the drain.

  • Solid Waste: Contaminated solid materials should be collected in a designated, sealed hazardous waste bag or container.

  • Disposal Procedure: All this compound waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound to advance their scientific investigations while maintaining a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.